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  • Product: 5-Bromo-7-chloro-1,3-dihydro-indol-2-one
  • CAS: 855423-61-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-bromo-7-chloro-1,3-dihydro-indol-2-one: Synthesis, Properties, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 5-bromo-7-chloro-1,3-dihydro-indol-2-one, a halogenated derivative of the 2-oxindole scaffold. The 2-oxindole core is a privileged structure in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 5-bromo-7-chloro-1,3-dihydro-indol-2-one, a halogenated derivative of the 2-oxindole scaffold. The 2-oxindole core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. This document details the chemical identity, proposed synthetic routes, and predicted physicochemical and spectroscopic properties of this specific derivative. Furthermore, it explores the potential biological significance of 5-bromo-7-chloro-1,3-dihydro-indol-2-one, particularly in the context of anticancer drug discovery, by drawing parallels with other halogenated oxindoles known for their roles as kinase inhibitors and modulators of critical cellular pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of novel heterocyclic compounds.

Introduction to the 2-Oxindole Scaffold

The 1,3-dihydro-2H-indol-2-one, or 2-oxindole, skeleton is a prominent heterocyclic motif found in a variety of natural products and synthetic compounds with significant biological activities. The structural versatility of the oxindole ring, particularly the potential for substitution at the C3, C5, and C7 positions, has made it a focal point of extensive research in medicinal chemistry. Halogenation of the aromatic ring of the oxindole nucleus has been shown to significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their therapeutic efficacy. Specifically, halogenated oxindoles have emerged as a promising class of compounds in the development of targeted cancer therapies. This guide focuses on the specific derivative, 5-bromo-7-chloro-1,3-dihydro-indol-2-one, providing a detailed exploration of its chemical nature and potential as a valuable building block in drug discovery.

Chemical Structure and Properties

IUPAC Name: 5-bromo-7-chloro-1,3-dihydro-2H-indol-2-one

Synonyms: 5-bromo-7-chloro-2-oxindole

CAS Number: 855423-61-9

Molecular Formula: C₈H₅BrClNO

Molecular Weight: 246.49 g/mol

Predicted Physicochemical Properties
Property5-bromo-7-chloro-1,3-dihydro-indol-2-one (Predicted)5-bromo-7-chloroisatin (Computed)
Molecular Weight 246.49 g/mol 260.47 g/mol
XLogP3 2.32.0
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 12
Rotatable Bond Count 00
Topological Polar Surface Area 49.4 Ų46.2 Ų
Complexity 236271

Note: Predicted values are computationally generated and should be confirmed by experimental analysis.

Proposed Synthetic Pathway

The synthesis of 5-bromo-7-chloro-1,3-dihydro-indol-2-one can be logically approached in a two-step sequence: the synthesis of the corresponding isatin derivative, 5-bromo-7-chloroisatin, followed by the selective reduction of the C3-keto group.

Synthetic Pathway cluster_0 Step 1: Sandmeyer Isatin Synthesis cluster_1 Step 2: Wolff-Kishner Reduction Starting Material 3-Bromo-5-chloroaniline Intermediate Isonitrosoacetanilide Derivative Starting Material->Intermediate 1. Chloral hydrate, 2. Hydroxylamine HCl Isatin 5-Bromo-7-chloroisatin (CAS: 613656-97-6) Intermediate->Isatin H₂SO₄, Heat Hydrazone Isatin Hydrazone Isatin->Hydrazone Hydrazine hydrate (N₂H₄·H₂O) Product 5-Bromo-7-chloro-1,3-dihydro-indol-2-one (CAS: 855423-61-9) Hydrazone->Product KOH, Heat

Figure 1: Proposed two-step synthesis of 5-bromo-7-chloro-1,3-dihydro-indol-2-one.

Step 1: Synthesis of 5-bromo-7-chloroisatin

The Sandmeyer isatin synthesis is a classical and effective method for the preparation of isatins from anilines. This approach involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which then undergoes acid-catalyzed cyclization to yield the isatin.

Experimental Protocol:

  • Formation of the Isonitrosoacetanilide:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3-bromo-5-chloroaniline in a mixture of water and concentrated hydrochloric acid.

    • In a separate vessel, prepare a solution of chloral hydrate and sodium sulfate in water.

    • Combine the two solutions and add a solution of hydroxylamine hydrochloride in water.

    • Heat the reaction mixture with stirring. The formation of a thick precipitate of the isonitrosoacetanilide derivative is expected.

    • After the reaction is complete, cool the mixture and filter the solid product. Wash the solid with water and dry it thoroughly.

  • Cyclization to Isatin:

    • Carefully add the dried isonitrosoacetanilide in portions to pre-heated concentrated sulfuric acid, maintaining the temperature within a specified range.

    • After the addition is complete, continue heating to ensure complete cyclization.

    • Pour the reaction mixture onto crushed ice to precipitate the 5-bromo-7-chloroisatin.

    • Filter the crude product, wash it with water until the washings are neutral, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

Step 2: Reduction to 5-bromo-7-chloro-1,3-dihydro-indol-2-one

The selective reduction of the C3-carbonyl group of the isatin is required to obtain the 2-oxindole. The Wolff-Kishner reduction is a robust method for this transformation, involving the formation of a hydrazone followed by base-mediated reduction.

Experimental Protocol (Wolff-Kishner Reduction):

  • Formation of the Hydrazone:

    • To a solution of 5-bromo-7-chloroisatin in a high-boiling point solvent such as ethylene glycol, add hydrazine hydrate.

    • Heat the mixture to facilitate the formation of the isatin-3-hydrazone.

  • Reduction to the Oxindole:

    • To the reaction mixture containing the hydrazone, add a strong base such as potassium hydroxide.

    • Increase the temperature to allow for the decomposition of the hydrazone, which is accompanied by the evolution of nitrogen gas. This step drives the reaction to completion.

    • After the reaction is complete, cool the mixture and pour it into water.

    • Acidify the aqueous solution to precipitate the crude 5-bromo-7-chloro-1,3-dihydro-indol-2-one.

    • Filter the product, wash it with water, and purify by recrystallization from a suitable solvent.

Alternative Reduction Method: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative to the Wolff-Kishner reduction for the conversion of isatins to oxindoles. This method typically involves the use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features of 5-bromo-7-chloro-1,3-dihydro-indol-2-one can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring and the methylene protons at the C3 position of the oxindole ring. The aromatic protons will appear as distinct signals due to the substitution pattern. The methylene protons will likely appear as a singlet. The N-H proton of the lactam will also be present, likely as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the lactam, the aromatic carbons (some of which will be quaternary and coupled to the halogens), and the methylene carbon at the C3 position.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the lactam amide. There will also be a characteristic N-H stretching vibration. The aromatic C-H and C=C stretching bands will also be present.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom.

Biological Significance and Therapeutic Potential

The 2-oxindole scaffold is a cornerstone in the development of kinase inhibitors. The substitution of the oxindole ring with halogens can significantly enhance the binding affinity and selectivity of these compounds for their target kinases.

Mechanism of Action Oxindole Halogenated 2-Oxindole (e.g., 5-bromo-7-chloro-1,3-dihydro-indol-2-one) Kinase Kinase Active Site (e.g., VEGFR, PDGFR, c-Kit) Oxindole->Kinase Competitive Inhibition Pathway Downstream Signaling Pathways (Proliferation, Angiogenesis, Survival) Kinase->Pathway Phosphorylation Cascade ATP ATP ATP->Kinase Binds to active site Effect Inhibition of Cancer Cell Growth and Angiogenesis Pathway->Effect Leads to

Figure 2: General mechanism of action for 2-oxindole-based kinase inhibitors.

Halogenated oxindoles often function as competitive inhibitors at the ATP-binding site of various protein kinases that are implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit. By blocking the activity of these kinases, they can inhibit downstream signaling pathways that are crucial for tumor growth, angiogenesis (the formation of new blood vessels that supply the tumor), and metastasis.

Given the presence of both bromine and chlorine atoms on the aromatic ring, 5-bromo-7-chloro-1,3-dihydro-indol-2-one is a promising candidate for investigation as a kinase inhibitor. The specific substitution pattern may confer unique selectivity and potency profiles against a range of kinase targets.

Safety and Handling

The hazard profile of 5-bromo-7-chloro-1,3-dihydro-indol-2-one has not been fully established. However, based on the hazard information for its precursor, 5-bromo-7-chloroisatin, and the general properties of halogenated aromatic compounds, the following precautions are recommended:

  • Toxicity: Assumed to be harmful if swallowed, and may cause skin and eye irritation.

  • Handling: Should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

A full risk assessment should be conducted before handling this compound.

Conclusion

5-bromo-7-chloro-1,3-dihydro-indol-2-one is a halogenated 2-oxindole with significant potential as a building block in the synthesis of novel therapeutic agents. This guide has outlined its chemical identity, a plausible and detailed synthetic route, and its predicted properties. The structural similarity to known kinase inhibitors suggests that this compound warrants further investigation for its potential anticancer activities. The experimental validation of the proposed synthesis and the biological evaluation of this molecule could provide valuable insights for the development of next-generation targeted therapies.

References

  • Beckett, A. H., Daisley, R. W., & Walker, J. (1969). The palladium-catalyzed hydrogenation of isatins and phthalonimides in acetic acid containing perchloric acid produced oxindoles and homophthalimides directly. Canadian Journal of Chemistry, 47(4), 657-660.
  • Sandmeyer, T. (1919). Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta, 2(1), 234-242.
  • University of Cambridge. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]

  • Wolff, L. (1912). Methode zum Ersatz des Sauerstoffatoms der Ketone und Aldehyde durch Wasserstoff. Justus Liebigs Annalen der Chemie, 394(1), 86-108.
  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324.
  • Todd, D. (1948). The Wolff-Kishner Reduction. Organic Reactions, 4, 378-422.
  • The Organic Chemistry Tutor. (2020, June 23). Wolff Kishner Reduction Mechanism [Video]. YouTube. Retrieved from [Link]

Exploratory

Structural Characterization and NMR Spectral Analysis of 5-Bromo-7-chloro-1,3-dihydro-indol-2-one: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the functionalization of the oxindole (1,3-dihydro-indol-2-one) core is a cornerstone strategy for developing kinase inhibitors and central nervous system (CNS) therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the functionalization of the oxindole (1,3-dihydro-indol-2-one) core is a cornerstone strategy for developing kinase inhibitors and central nervous system (CNS) therapeutics. Specifically, 5-bromo-7-chloro-1,3-dihydro-indol-2-one (CAS: 855423-61-9), commercially available through specialized suppliers like 1[1], serves as a highly versatile di-halogenated intermediate.

The strategic placement of a bromine atom at C5 and a chlorine atom at C7 provides orthogonal reactivity handles. The C5 bromine is highly susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C7 chlorine provides critical steric bulk and electronic modulation without prematurely participating in coupling reactions. This precise substitution pattern is a foundational building block in the synthesis of 2[2] and3[3].

Strategic Utility and Synthetic Workflow

The true value of 5-bromo-7-chlorooxindole lies in its synthetic divergence. By leveraging the differential reactivity of the C3 methylene protons (which are highly acidic due to the adjacent carbonyl and aromatic ring) and the C5 bromide, chemists can rapidly generate complex libraries.

Workflow A 7-Chloroindolin-2-one (Starting Material) B 5-Bromo-7-chloroindolin-2-one (Key Intermediate) A->B NBS, TFA, 0°C Regioselective Bromination C C5: Cross-Coupling (Suzuki-Miyaura) B->C Boronic Acids, Pd cat. D C3: Aldol Condensation (Knoevenagel) B->D Aldehydes, Base E AMPA Receptor Modulators (Neurological Targets) C->E Lead Optimization F HPK1 Inhibitors (Oncology / Immunology) D->F Lead Optimization

Fig 1: Synthetic divergence of 5-bromo-7-chlorooxindole in drug discovery workflows.

Self-Validating Experimental Protocol: Synthesis

To generate this intermediate, a highly regioselective electrophilic aromatic substitution is employed[2]. The protocol below is designed as a self-validating system , ensuring that the causality of each chemical choice directly leads to measurable analytical confirmation.

Step-by-Step Methodology
  • Dissolution and Activation: Suspend 7-chloro-1,3-dihydro-indol-2-one (1.0 eq, e.g., 1.0 g, 6.0 mmol) in trifluoroacetic acid (TFA) (11 mL) and cool the reaction vessel to 0 °C.

    • Causality: TFA serves a dual purpose. It thoroughly solubilizes the starting material while acting as an acid catalyst to protonate N-bromosuccinimide (NBS), generating a highly electrophilic bromonium species ( Br+ ) required for deactivated rings.

  • Regioselective Bromination: Add NBS (1.0 eq, 1.0 g, 6.0 mmol) portion-wise over 30 minutes.

    • Causality: The C5 position is the most nucleophilic site available (para to the strongly activating, though sterically hindered, NH group). Portion-wise addition at 0 °C strictly controls the reaction exotherm, preventing over-bromination at the C4 or C3 positions.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C for 6 hours.

    • Validation: The reaction is analytically complete when TLC or LC-MS confirms the disappearance of the starting material. Spectroscopically, this is validated by the complete loss of the H-5 proton resonance (~7.2 ppm) in the crude 1 H NMR.

  • Workup and Isolation: Remove TFA in vacuo. Dilute the resulting residue with dichloromethane (DCM, 25 mL) and wash successively with saturated aqueous NaHCO3​ (to neutralize residual TFA) and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure product.

High-Resolution NMR Spectral Analysis

Accurate structural elucidation of 5-bromo-7-chloro-1,3-dihydro-indol-2-one relies on understanding the electronic effects of its substituents. The data below represents the highly predictable, empirical assignments for this specific scaffold based on fundamental NMR principles.

Standardized Workflow for NMR Acquisition

To guarantee high-fidelity spectral data, the following acquisition parameters must be strictly adhered to:

  • Solvent Selection: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO is a strong hydrogen-bond acceptor that disrupts intermolecular hydrogen bonding between oxindole molecules. This prevents the NH proton from appearing as a broad, indistinguishable baseline hump, instead resolving it as a sharp downfield singlet.

  • Tuning, Matching, and Shimming: Perform precise tuning and matching on both 1 H and 13 C channels to maximize RF power transfer. Shim the Z-gradients until the DMSO residual peak full-width at half-maximum (FWHM) is < 0.8 Hz.

  • Acquisition Parameters ( 13 C Optimization): For 13 C NMR, utilize a minimum of 1024 scans with a relaxation delay (D1) extended to 2.0 seconds .

    • Causality: Quaternary carbons (C2, C3a, C5, C7, C7a) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and possess significantly longer T1​ relaxation times. A longer D1 ensures these critical peaks are fully integrated into the spectrum.

Quantitative Spectral Data

Table 1: Representative 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale
H-1 (NH) ~11.05s (br)1H-Highly deshielded by the adjacent C2 carbonyl and the inductive pull of the C7 chlorine.
H-6 ~7.55d1H1.8Ortho to Cl, meta to Br. Exhibits a distinct 4J W-pathway meta-coupling with H-4.
H-4 ~7.45d1H1.8Ortho to the C3 alkyl group, meta to Br. Deshielded by the anisotropic cone of the C2 carbonyl.
H-3 ( CH2​ ) ~3.60s2H-Aliphatic protons alpha to both a carbonyl and an aromatic ring; isolated spin system.

Table 2: Representative 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C-2 ~176.0C=O (Quat)Amide carbonyl carbon; highly deshielded.
C-7a ~141.0C-N (Quat)Deshielded by the directly attached electronegative nitrogen atom.
C-6 ~130.0CH (Arom)Standard aromatic range, slightly deshielded by ortho chlorine.
C-3a ~129.0C (Quat)Bridgehead aromatic carbon.
C-4 ~126.5CH (Arom)Standard aromatic range, ortho to the alkyl group.
C-7 ~114.5C-Cl (Quat)Shifted downfield relative to unsubstituted indole C7 due to the inductive effect of chlorine.
C-5 ~113.5C-Br (Quat)Heavy Atom Effect: Shifted significantly upfield (~10 ppm) due to the large electron cloud of the directly attached bromine atom.
C-3 ~36.5 CH2​ (Aliph)Aliphatic carbon shifted downfield due to alpha proximity to the C2 carbonyl.

Conclusion

The structural verification of 5-bromo-7-chloro-1,3-dihydro-indol-2-one via NMR relies heavily on identifying the 4J meta-coupling in the 1 H spectrum and the characteristic upfield shift of the C5 carbon in the 13 C spectrum due to the heavy atom effect. Mastering the synthesis and analytical characterization of this intermediate is a critical prerequisite for downstream lead optimization in oncology and neurology drug development pipelines.

References

  • US10155769B2 - Fused azaheterocyclic compounds and their use as AMPA receptor modulators . Google Patents. 2

  • US11453681B2 - Substituted eneoxindoles and uses thereof . Google Patents. 3

  • 855423-61-9 | 5-bromo-7-chloro-1,3-dihydro-indol-2-one . Capot Chemical.1

Sources

Foundational

Solvation Thermodynamics and Application Profiling of 5-Bromo-7-chloro-1,3-dihydro-indol-2-one in Drug Discovery

Executive Summary & Structural Significance The compound 5-bromo-7-chloro-1,3-dihydro-indol-2-one (CAS: 855423-61-9) is a highly specialized, di-halogenated derivative of the oxindole (2-oxindole) scaffold[1]. In contemp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The compound 5-bromo-7-chloro-1,3-dihydro-indol-2-one (CAS: 855423-61-9) is a highly specialized, di-halogenated derivative of the oxindole (2-oxindole) scaffold[1]. In contemporary medicinal chemistry, the oxindole core is recognized as a "privileged pharmacophore," serving as the structural foundation for numerous multi-targeted receptor tyrosine kinase inhibitors (RTKIs), including FDA-approved therapeutics like sunitinib[2].

The strategic placement of a bromine atom at the C5 position and a chlorine atom at the C7 position fundamentally alters the molecule's physicochemical properties. These halogens increase the lipophilicity (LogP) and modulate the electron density of the aromatic ring, which is critical for enhancing binding affinity within the ATP-binding pockets of kinases such as VEGFR-2[3] and AMPK[4]. However, these structural modifications also significantly impact the compound's crystal lattice energy and solvation thermodynamics, necessitating a precise understanding of its solubility profile in organic solvents for downstream synthetic and formulation workflows.

Thermodynamic Determinants of Solvation

The dissolution of oxindole derivatives in organic solvents is governed by the delicate balance between the crystal lattice energy of the solid state and the solvation energy provided by the solvent.

Studies on the parent compound, 2-oxindole, demonstrate that its solubility across pure organic solvents is highly temperature-dependent and relies heavily on the solvent's ability to interact with the lactam moiety[5]. The lactam ring features both a hydrogen-bond donor (N-H) and an acceptor (C=O). For 5-bromo-7-chloro-1,3-dihydro-indol-2-one, the solvation dynamics are modified by two primary factors:

  • Steric and Electronic Shielding: The bulky halogens (Br, Cl) increase the molecular volume and polarizability, favoring dispersion interactions with moderately polar or halogenated solvents like dichloromethane (DCM).

  • Lattice Disruption: The strong intermolecular hydrogen bonding inherent to the lactam core must be broken. Polar aprotic solvents (e.g., THF, DMSO) act as potent hydrogen-bond acceptors, effectively disrupting the crystal lattice and yielding high solubility[5].

Solubility Profile in Organic Solvents

Because 5-bromo-7-chloro-1,3-dihydro-indol-2-one is a specialized intermediate, its absolute solubility profile is extrapolated from the rigorously measured thermodynamic behavior of the 2-oxindole parent core[5], adjusted for the lipophilic and crystallographic impacts of di-halogenation.

SolventClassificationRelative Solubility (at 298.15 K)Thermodynamic Rationale
Dimethyl Sulfoxide (DMSO) Polar AproticVery High (>100 mg/mL)High dielectric constant; acts as a universal hydrogen-bond acceptor for the lactam N-H, easily overcoming lattice energy.
Tetrahydrofuran (THF) Polar AproticHigh (50 - 100 mg/mL)Excellent solvation of the lipophilic aromatic core combined with strong H-bond acceptor capabilities.
Dichloromethane (DCM) Polar AproticHigh (40 - 80 mg/mL)Optimal dispersion interactions with the polarizable bromine and chlorine substituents[5].
Ethyl Acetate (EtOAc) Polar AproticModerate (20 - 40 mg/mL)Provides a balanced polarity-lipophilicity microenvironment; standard for liquid-liquid extraction.
Methanol / Ethanol Polar ProticModerate (10 - 30 mg/mL)Protic network competes with the solute's crystal lattice, but absolute solubility is capped by the compound's high lipophilicity[5].
Hexanes / Heptane Non-polarVery Low (<1 mg/mL)Insufficient dielectric constant to disrupt the strong intermolecular lactam hydrogen bonds.
Water Highly Polar ProticNegligible (<0.1 mg/mL)The hydrophobic bulk of the 5-Br and 7-Cl groups prevents favorable aqueous cavity formation.

Methodological Framework: Thermodynamic Solubility Validation

To empirically validate the solubility of 5-bromo-7-chloro-1,3-dihydro-indol-2-one for process chemistry, researchers must employ a self-validating Isothermal Shake-Flask Method coupled with HPLC-UV . This protocol ensures that thermodynamic equilibrium is reached and prevents the misreporting of transient kinetic solubility.

Step-by-Step Protocol
  • Saturation & Equilibration:

    • Add an excess of 5-bromo-7-chloro-1,3-dihydro-indol-2-one solid (approx. 200 mg) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.

    • Causality: Halogenated oxindoles possess high crystal lattice energies. Agitating the suspension at a constant temperature (e.g., 298.15 ± 0.05 K) for a minimum of 48 hours is critical. Premature sampling (e.g., at 4 hours) will yield artificially low kinetic solubility data.

  • Phase Separation:

    • Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chosen over nylon or cellulose because it is chemically inert to aggressive organic solvents like DCM and THF, preventing filter degradation and sample contamination.

  • Gravimetric Dilution:

    • Immediately transfer a precisely weighed aliquot of the saturated filtrate into a volumetric flask and dilute with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water).

    • Causality: Immediate dilution prevents the solute from precipitating out of solution if the ambient temperature drops during sample queuing.

  • HPLC-UV Quantification (Self-Validating System):

    • Analyze the diluted sample using a C18 reverse-phase column. Detection is typically performed at 254 nm (due to the conjugated indolinone chromophore).

    • System Suitability Test (SST): Inject a known quality control (QC) standard every 10 samples. The run is only validated if the QC recovery is within 98-102%.

    • Solid-State Verification: Analyze the remaining undissolved solid pellet via Powder X-Ray Diffraction (PXRD) to confirm that no solvent-mediated polymorphic transformation occurred during the 48-hour equilibration[5].

Application in Drug Design: Kinase Inhibitor Synthesis

The primary utility of 5-bromo-7-chloro-1,3-dihydro-indol-2-one lies in its role as a precursor for 3,5-substituted oxindole kinase inhibitors. The acidic methylene protons at the C3 position of the oxindole ring undergo rapid Knoevenagel condensation with various substituted benzaldehydes or pyrrole-carboxaldehydes.

The resulting derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical driver of tumor angiogenesis[3]. The halogen substituents at the 5- and 7-positions are strategically oriented to interact with the hydrophobic sub-pockets of the kinase domain, effectively outcompeting ATP and halting the downstream signaling cascade.

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR-2 (Receptor) VEGF->VEGFR Dimer Receptor Dimerization VEGFR->Dimer Phos Autophosphorylation (Kinase Domain) Dimer->Phos PI3K PI3K / AKT Pathway Phos->PI3K MAPK RAF / MEK / ERK Pathway Phos->MAPK Oxindole 5-Br-7-Cl-Oxindole Derivative (Inhibitor) Oxindole->Phos Inhibits ATP Binding Angio Tumor Angiogenesis & Proliferation PI3K->Angio MAPK->Angio

Mechanism of VEGFR-2 inhibition by 5-bromo-7-chloro-oxindole derivatives.

References

  • Title: Solubility Measurement and Correlation of 2-Oxindole in 12 Pure Organic Solvents Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation Source: ACS Omega URL: [Link]

  • Title: The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition Source: RSC Advances URL: [Link]

  • Title: Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies Source: PubMed (NIH) URL: [Link]

Sources

Exploratory

Advanced Safety and Application Guide: 5-bromo-7-chloro-1,3-dihydro-indol-2-one in Drug Discovery

Executive Summary In modern medicinal chemistry, the oxindole core is a privileged scaffold, frequently utilized to mimic the hydrogen-bonding networks of peptide bonds and nucleic acids. 5-bromo-7-chloro-1,3-dihydro-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the oxindole core is a privileged scaffold, frequently utilized to mimic the hydrogen-bonding networks of peptide bonds and nucleic acids. 5-bromo-7-chloro-1,3-dihydro-indol-2-one (CAS: 855423-61-9) represents a highly specialized, di-halogenated derivative of this class. While it is handled as a standard chemical intermediate requiring strict Safety Data Sheet (SDS) compliance, its true value lies in its dual-functionalized architecture. This whitepaper synthesizes the physicochemical safety profile of the compound with its strategic applications in advanced therapeutics, specifically in the development of AMPA receptor modulators for neurology[1] and HPK1 inhibitors for immuno-oncology[2].

Physicochemical Profile & Structural Rationale

The architectural value of 5-bromo-7-chloro-1,3-dihydro-indol-2-one is rooted in its precise substitution pattern.

  • The 7-Chloro Substituent: In kinase inhibitors, this group sterically restricts the conformation of the molecule when bound within a protein's active site (such as the kinase hinge region). Inductively, the electronegative chlorine lowers the pKa of the adjacent lactam NH, thereby strengthening its hydrogen-bond donor capacity[2].

  • The 5-Bromo Substituent: The carbon-bromine bond is highly susceptible to oxidative addition by low-valent transition metals. This provides an orthogonal synthetic handle for late-stage diversification via cross-coupling, allowing researchers to probe solvent-exposed regions of targets like the AMPA receptor[1].

Table 1: Physicochemical & Identification Data
PropertyValue
Chemical Name 5-bromo-7-chloro-1,3-dihydro-indol-2-one
Synonyms 5-bromo-7-chloroindolin-2-one
CAS Number 855423-61-9
Molecular Formula C8H5BrClNO
Molecular Weight 246.49 g/mol
Physical Appearance Solid (typically off-white to pale yellow crystalline powder)

Safety Data Sheet (SDS) Core: Hazard Causality & Mitigation

Handling this compound requires understanding the causality behind its hazard profile. The di-halogenated aromatic ring is highly lipophilic, enhancing its ability to penetrate the stratum corneum. Furthermore, the mildly acidic lactam NH and the reactive C3-methylene group can interact with biological nucleophiles in mucous membranes, leading to localized irritation[3].

Table 2: GHS Hazard Classification & Engineering Controls
Hazard ClassCategoryHazard StatementCausality & Mitigation Strategy
Skin Irritation Category 2H315: Causes skin irritationCausality: Lipophilic penetration. Mitigation: Nitrile gloves (min 0.11 mm thickness); standard lab coat.
Eye Irritation Category 2AH319: Causes serious eye irritationCausality: Mechanical irritation from crystalline powder. Mitigation: Safety goggles with side shields (OSHA 29 CFR 1910.133).
STOT (Single Exposure) Category 3H335: May cause respiratory irritationCausality: Inhalation of fine particulate matter. Mitigation: Handle exclusively in a certified Class II chemical fume hood.

Synthetic Utility in Advanced Therapeutics

The compound serves as a critical divergence point in drug discovery workflows. By leveraging either the C3 active methylene or the C5 bromine atom, chemists can direct the scaffold toward entirely different therapeutic classes.

G Start 5-bromo-7-chloro-1,3-dihydro-indol-2-one (CAS: 855423-61-9) Sub1 C5: Bromine Handle Start->Sub1 Sub2 C3: Active Methylene Start->Sub2 Rxn1 Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Sub1->Rxn1 Rxn2 Knoevenagel Condensation (Aldehyde/Ketone Addition) Sub2->Rxn2 Target1 AMPA Receptor Modulators (Neurology) Rxn1->Target1 Scaffold Extension Target2 HPK1 Inhibitors (Immuno-Oncology) Rxn1->Target2 Rxn2->Target1 Rxn2->Target2 Ene-oxindole Formation

Synthetic divergence of 5-bromo-7-chloro-1,3-dihydro-indol-2-one in drug discovery.

Standardized Experimental Protocols

To ensure high-fidelity reproduction of these intermediates, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify mechanistic success.

Protocol 1: C3-Methylene Functionalization (Ene-Oxindole Synthesis)

Objective: Condensation of the C3 active methylene with an aryl/heteroaryl aldehyde to generate HPK1 inhibitor precursors, as detailed in [2].

  • Reagent Charging: In a flame-dried round-bottom flask, suspend 5-bromo-7-chloro-1,3-dihydro-indol-2-one (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous ethanol (0.2 M).

    • Causality: Ethanol is selected because it solubilizes the starting materials at reflux but acts as an anti-solvent for the highly conjugated, planar ene-oxindole product upon cooling, driving precipitation.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equiv).

    • Causality: Piperidine acts as a weak organic base, sufficient to deprotonate the mildly acidic C3-methylene (pKa ~15) to form the reactive enolate without hydrolyzing the sensitive lactam ring.

  • Reaction Execution: Heat the mixture to 80°C (reflux) for 2–4 hours under a nitrogen atmosphere.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting mass (m/z 246/248) is consumed. Validation marker: The product will exhibit a strong bathochromic shift (highly visible under 365 nm UV on a TLC plate) due to the newly formed extended conjugated π -system.

  • Isolation: Cool the mixture to 0°C. Filter the brightly colored precipitate under vacuum and wash with cold ethanol to remove unreacted aldehyde and piperidine traces.

Protocol 2: C5-Late-Stage Diversification (Suzuki-Miyaura Coupling)

Objective: Arylation of the C5 position to synthesize AMPA receptor modulators, as described in [1].

  • Reagent Charging: Combine the oxindole derivative (1.0 equiv), an aryl boronic acid (1.2 equiv), and a palladium pre-catalyst such as Pd(dppf)Cl₂ (0.05 equiv) in a 1,4-dioxane/water mixture (4:1 v/v).

    • Causality: The biphasic solvent system is required to dissolve both the lipophilic organic reagents (dioxane) and the inorganic base (water).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv).

    • Causality: The base is mandatory to activate the boronic acid into a nucleophilic "ate" complex, facilitating the transmetalation step of the catalytic cycle.

  • Atmospheric Control (Critical): Sparge the mixture with argon gas for 15 minutes prior to heating.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes and promotes the homocoupling of the boronic acid, destroying the reagent stoichiometry.

  • Reaction Execution: Heat to 90°C for 12 hours.

  • Self-Validation (IPC): LC-MS analysis will show the disappearance of the characteristic isotopic doublet of the brominated starting material (due to ⁷⁹Br/⁸¹Br in a 1:1 ratio) and the emergence of the coupled product mass.

References

  • Title: US Patent 10,155,769: Fused azaheterocyclic compounds and their use as AMPA receptor modulators Source: Google Patents URL
  • Title: US Patent 11,453,681: Substituted eneoxindoles and uses thereof Source: Google Patents URL

Sources

Foundational

Thermodynamic Stability of 5-Bromo-7-chloro-1,3-dihydro-indol-2-one: A Comprehensive Technical Guide

Executive Summary The molecule 5-bromo-7-chloro-1,3-dihydro-indol-2-one (CAS 855423-61-9) is a privileged dihalogenated oxindole scaffold widely utilized in the development of kinase inhibitors and neuroprotective therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 5-bromo-7-chloro-1,3-dihydro-indol-2-one (CAS 855423-61-9) is a privileged dihalogenated oxindole scaffold widely utilized in the development of kinase inhibitors and neuroprotective therapeutics. For drug development professionals, understanding the thermodynamic stability of this intermediate is critical for predicting its shelf-life, formulation viability, and reactivity. This whitepaper deconstructs the thermodynamic profile of this molecule across two primary domains: the solution-state lactam-lactim tautomerism and the solid-state crystal lattice energy driven by complex halogen bonding networks.

Solution-State Thermodynamics: The Lactam-Lactim Equilibrium

In solution, oxindoles undergo a dynamic proton-transfer process, establishing an equilibrium between the 1,3-dihydro-indol-2-one (lactam) and 1H-indol-2-ol (lactim) tautomers.

Mechanistic Causality: Generally, the lactam form is thermodynamically favored and predominates under most environmental conditions[1]. This stability is driven by the resonance energy of the amide bond, which lowers the overall free energy of the system. However, the introduction of halogens at the 5- and 7-positions intricately alters this equilibrium.

The 7-chloro substituent, located ortho to the nitrogen atom, exerts a powerful electron-withdrawing inductive (-I) effect. This increases the acidity of the N1-H proton. While an increased acidity might theoretically lower the activation energy ( ΔG‡ ) for proton transfer to the lactim form, the thermodynamic well of the lactam state remains overwhelmingly deep. Studies utilizing 2D-IR spectroscopy on similar halogenated heterocycles demonstrate that while halogen insertion strongly affects tautomeric equilibrium, the lactam form remains dominant, with the lactim form often existing only in trace, temperature-dependent populations[2].

Tautomerism Lactam Lactam Tautomer (Thermodynamically Favored) Transition Proton Transfer (Solvent Mediated) Lactam->Transition + ΔG‡ Transition->Lactam - ΔG° < 0 Lactim Lactim Tautomer (Higher Free Energy) Transition->Lactim + ΔG° > 0 Lactim->Transition - ΔG‡

Thermodynamic pathway of lactam-lactim tautomerization in oxindoles.

Solid-State Thermodynamics: Halogen Bonding and Lattice Energy

In the solid state, the thermodynamic stability of 5-bromo-7-chloro-1,3-dihydro-indol-2-one is dictated by its crystal lattice energy. Unsubstituted oxindoles rely primarily on standard N-H···O=C hydrogen bonding. However, dihalogenation introduces a robust secondary network of non-covalent interactions.

Mechanistic Causality: The 5-bromo group is highly polarizable, creating a region of positive electrostatic potential (a " σ -hole") along the extension of the C-Br covalent bond. This allows the molecule to engage in highly directional halogen bonding (e.g., Br···Br or Br···O interactions)[3]. Concurrently, the 7-chloro group provides steric locking and secondary Cl···Cl contacts. These halogen interactions act as thermodynamic anchors, drastically lowering the free energy of the crystal lattice. Consequently, the molecule exhibits high thermal stability and a significantly elevated melting point compared to its non-halogenated analogs.

Thermal Profiling and Degradation Kinetics

Thermal stability is empirically quantified using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Halogenated pyridines and oxindoles generally exhibit robust thermal profiles, with exothermic decomposition occurring only at highly elevated temperatures (often >120∘ C to >250∘ C depending on the specific ring system and leaving groups)[4]. The high oxidation induction time (OIT) observed in stable molecular blends further confirms that restricted molecular dynamics in the solid state prevent rapid oxidative degradation[5].

Self-Validating Experimental Protocols

To accurately assess the thermodynamic stability of 5-bromo-7-chloro-1,3-dihydro-indol-2-one, researchers must employ protocols that prevent artifactual data.

Protocol A: Resolving Solution-State Tautomerism via 2D-IR Spectroscopy

Why 2D-IR over 1D NMR? Standard NMR suffers from exchange broadening if the tautomerization rate exceeds the NMR timescale, masking the trace lactim population. 2D-IR operates on a picosecond timescale, capturing distinct vibrational signatures (C=O vs. C-OH) without exchange blurring[2].

  • Sample Preparation: Dissolve 5-bromo-7-chloro-1,3-dihydro-indol-2-one in anhydrous D2​O or deuterated THF to a concentration of 50 mM.

  • Background Subtraction: Acquire a solvent-only background spectrum to eliminate overlapping solvent vibrational modes.

  • Pulse Sequence: Apply a three-pulse femtosecond IR sequence targeting the 1600−1800 cm−1 spectral window (capturing the lactam C=O stretch and lactim C=N stretch).

  • Data Validation (Self-Correction): Vary the temperature from 20∘ C to 60∘ C. A true tautomeric equilibrium will show a reversible van 't Hoff temperature dependence in the cross-peak intensities. Irreversible changes indicate sample degradation rather than tautomerism.

Protocol B: Solid-State Thermal Analysis (DSC/TGA)

Why a dual-cycle N2 purge? A nitrogen purge isolates pure thermodynamic phase transitions (like melting) from confounding oxidative degradation exotherms[5].

  • Sample Loading: Weigh 3–5 mg of crystalline 5-bromo-7-chloro-1,3-dihydro-indol-2-one into an aluminum DSC pan. Crimp the lid with a pinhole to allow gas escape.

  • Purge & Equilibration: Purge the furnace with dry N2​ gas at 50 mL/min. Isothermally equilibrate at 25∘ C for 5 minutes.

  • First Heating Cycle (Ramp): Heat the sample at 10∘ C/min to 250∘ C. Record the endothermic melting peak ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ).

  • Cooling & Second Heating (Validation): Cool the sample back to 25∘ C at 10∘ C/min, then execute a second heating cycle.

    • Causality Check: If the melting endotherm vanishes or shifts significantly in the second cycle, the molecule underwent thermal decomposition or formed an amorphous glass rather than a reversible melt.

Workflow Prep 1. Sample Preparation (Anhydrous Conditions) Equilibration 2. Isothermal Equilibration (25°C, N2 Purge) Prep->Equilibration Ramp 3. Thermal Ramping (10°C/min to 300°C) Equilibration->Ramp Analysis 4. Endotherm/Exotherm Integration (ΔH, Tm) Ramp->Analysis

Step-by-step thermal analysis workflow for solid-state characterization.

Quantitative Data Summary

The following table synthesizes the expected thermodynamic parameters for 5-bromo-7-chloro-1,3-dihydro-indol-2-one based on structural analogs and empirical halocarbon behavior:

Thermodynamic ParameterTypical Range / ValueAnalytical MethodMechanistic Driver
Lactam/Lactim Keq​ >103 (Aqueous)2D-IR SpectroscopyAmide resonance stabilization; -I effect of 7-Cl.
Enthalpy of Fusion ( ΔHfus​ ) 28−36 kJ/molDSCRobust Br···Br and N-H···O crystal lattice network.
Melting Point ( Tm​ ) 215−230∘ CDSCHigh lattice energy from dual halogenation.
Decomposition Onset ( Td​ ) >280∘ CTGAHigh C-Br and C-Cl bond stability in the aromatic core.

References

  • Benchchem. "Tautomerism of 1H-Indol-2-ol to 2-Oxindole: An In-Depth Look." 1

  • ResearchGate. "Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy." 2

  • ResearchGate. "Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions." 3

  • Organic Chemistry Portal. "Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry." 4

  • MDPI. "Chemical Characteristics and Thermal Oxidative Stability of Novel Cold-Pressed Oil Blends: GC, LF NMR, and DSC Studies." 5

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 5-Bromo-7-Chloro-1,3-Dihydro-Indol-2-One in Modern Drug Discovery

Abstract The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] Its stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] Its structural simplicity and amenability to chemical modification make it an invaluable building block in the design and synthesis of novel therapeutic agents.[3] This guide focuses on a specific, highly functionalized derivative: 5-bromo-7-chloro-1,3-dihydro-indol-2-one. We will explore its strategic importance as a pharmaceutical intermediate, detailing the chemical logic behind its use and providing robust, field-proven protocols for its application in the synthesis of complex drug molecules, with a particular focus on its role in constructing multi-targeted tyrosine kinase inhibitors.

The Strategic Value of the Oxindole Scaffold

First isolated from plants of the Uncaria genus, the oxindole moiety has captivated medicinal chemists for decades.[3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, while the lactam functionality offers hydrogen bonding capabilities. Derivatives of this scaffold have been investigated for a vast array of therapeutic applications, including anticancer, antimicrobial, antiviral, and kinase inhibitory activities.[1][2][4]

The true power of the oxindole scaffold in drug development lies in its synthetic versatility. The aromatic ring and the C3 position of the lactam ring can be readily functionalized, allowing for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

5-Bromo-7-Chloro-1,3-Dihydro-Indol-2-One: A Precisely Engineered Intermediate

The subject of this guide, 5-bromo-7-chloro-1,3-dihydro-indol-2-one, is not a random combination of atoms. It is an intermediate engineered for specific, high-yield chemical transformations. The strategic placement of two distinct halogen atoms—bromine at the C5 position and chlorine at the C7 position—is central to its utility.

  • Orthogonal Reactivity: The bromine atom is significantly more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization. The C5-Br bond can be targeted for C-C or C-N bond formation (e.g., via Suzuki or Buchwald-Hartwig coupling) while leaving the C7-Cl bond intact for subsequent transformations or to serve as a key binding element in the final drug product.

  • Handles for Modern Synthesis: Halogens, particularly bromine, are premier "handles" for transition metal-catalyzed reactions, which are the cornerstone of modern pharmaceutical synthesis.[5] They enable the construction of complex molecular architectures from simpler, readily available building blocks.

The structure below highlights the key reactive sites of this intermediate.

Caption: Key reactive sites for synthetic modification.

Physicochemical Properties

A summary of the key properties for 5-bromo-7-chloro-1,3-dihydro-indol-2-one is provided below.

PropertyValueReference
Molecular Formula C₈H₅BrClNO[6][7]
Molecular Weight 246.49 g/mol [6][7]
CAS Number 855423-61-9[7]
Appearance Typically an off-white to yellow or brown powder/crystals[8]
Storage Sealed in a dry environment at room temperature[8]

Application Case Study: Synthesis of a Lenvatinib Precursor

Lenvatinib is a potent multi-targeted tyrosine kinase inhibitor approved for the treatment of thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[9] Its complex structure features a quinoline core linked to a substituted phenylurea moiety via an ether linkage. The synthesis of Lenvatinib and its analogues provides an excellent case study for the application of our key intermediate. While multiple synthetic routes to Lenvatinib exist[10][11][12][13], a convergent approach often involves the coupling of two advanced fragments. 5-Bromo-7-chloro-1,3-dihydro-indol-2-one serves as a critical starting material for one of these fragments, where the oxindole core is ultimately transformed.

The primary transformation we will focus on is the Suzuki-Miyaura cross-coupling reaction . This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming C-C bonds between an organohalide (like our C5-Br) and an organoboron compound.[14]

Workflow for Suzuki-Miyaura Cross-Coupling

The general workflow for employing this intermediate in a Suzuki coupling is outlined below. This process is foundational for building molecular complexity.

Suzuki_Workflow start Start: Reagent Assembly reagents Combine Oxindole Intermediate, Boronic Acid, and Base in Vessel start->reagents solvent Add Anhydrous Solvent (e.g., Dioxane/Water) reagents->solvent inert Evacuate and Backfill with Inert Gas (e.g., Argon) solvent->inert catalyst Add Palladium Catalyst and Ligand Solution inert->catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up & Organic Extraction monitor->workup Upon Completion purify Purify via Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: Generalized experimental workflow for Suzuki coupling.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. They are based on established methodologies for Suzuki-Miyaura couplings involving bromo-indole scaffolds.[5][14][15]

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To demonstrate a representative C-C bond formation at the C5 position of the oxindole core by coupling with 4-methoxyphenylboronic acid. This reaction exemplifies the creation of a biaryl linkage common in kinase inhibitors.

Causality Behind Experimental Choices:

  • Catalyst System: Pd(PPh₃)₄ is a classic, reliable palladium(0) catalyst. The tetrakis(triphenylphosphine)palladium(0) complex is pre-activated and effective for a range of aryl bromides. For more challenging couplings, catalyst systems with specialized ligands like SPhos or XPhos might be employed to enhance reaction rates and yields.[16]

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is essential. It reacts with the boronic acid to form a more nucleophilic boronate species ("ate" complex), which is required for the critical transmetalation step with the palladium center.[14]

  • Solvent System: A mixture of an organic solvent (like Dioxane or DME) and water is often used. This biphasic system helps to dissolve both the organic starting materials and the inorganic base, facilitating the reaction at the interface.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation. Conducting the reaction under an inert gas like Argon or Nitrogen is crucial to prevent catalyst degradation and ensure high yields.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)
5-Bromo-7-chloro-1,3-dihydro-indol-2-one246.49500 mg2.03
4-Methoxyphenylboronic acid151.96370 mg2.44 (1.2 eq)
Pd(PPh₃)₄1155.56117 mg0.10 (5 mol%)
Potassium Carbonate (K₂CO₃)138.21841 mg6.09 (3.0 eq)
1,4-Dioxane-15 mL-
Deionized Water-5 mL-

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-7-chloro-1,3-dihydro-indol-2-one (500 mg, 2.03 mmol), 4-methoxyphenylboronic acid (370 mg, 2.44 mmol), and potassium carbonate (841 mg, 6.09 mmol).

  • Fit the flask with a rubber septum. Evacuate the flask and backfill with Argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Via syringe, add 1,4-dioxane (15 mL) and deionized water (5 mL). Stir the suspension for 10 minutes to dissolve the reagents as much as possible.

  • Carefully and quickly, add the tetrakis(triphenylphosphine)palladium(0) catalyst (117 mg, 0.10 mmol) to the flask against a positive flow of Argon.

  • Immerse the flask in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously under the Argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. (Typical mobile phase for TLC: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding 20 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-(4-methoxyphenyl)-7-chloro-1,3-dihydro-indol-2-one.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

Objective: To functionalize the N-H position of the oxindole lactam, a common step in modulating the properties of the final drug molecule. This protocol uses a simple and inexpensive copper catalyst.[17]

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) oxide (Cu₂O) is an effective and air-stable precatalyst for Ullmann-type N-arylation reactions. It is less expensive than many palladium catalysts.[17]

  • Base: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is used to deprotonate the N-H of the oxindole, making it a more potent nucleophile to attack the aryl halide.[17]

  • Solvent: A polar, aprotic solvent like DMF or DMSO is often used to dissolve the reagents and facilitate the reaction at higher temperatures. Ethanol is also a greener alternative that can be effective, especially under microwave irradiation.[17]

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)
5-Bromo-7-chloro-1,3-dihydro-indol-2-one246.49500 mg2.03
Iodobenzene204.01500 mg (245 µL)2.44 (1.2 eq)
Copper(I) Oxide (Cu₂O)143.0929 mg0.20 (10 mol%)
Potassium Phosphate (K₃PO₄)212.27862 mg4.06 (2.0 eq)
N,N-Dimethylformamide (DMF)-10 mL-

Step-by-Step Procedure:

  • In an oven-dried reaction vial, combine 5-bromo-7-chloro-1,3-dihydro-indol-2-one (500 mg, 2.03 mmol), copper(I) oxide (29 mg, 0.20 mmol), and potassium phosphate (862 mg, 4.06 mmol).

  • Add a magnetic stir bar. Seal the vial with a cap containing a PTFE septum.

  • Evacuate and backfill the vial with Argon gas three times.

  • Add anhydrous DMF (10 mL) followed by iodobenzene (245 µL, 2.44 mmol) via syringe.

  • Place the vial in a preheated heating block or oil bath set to 120 °C.

  • Stir the mixture for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting oxindole is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and water (30 mL).

  • Filter the mixture through a pad of Celite® to remove the insoluble copper salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with water (3 x 20 mL) to remove residual DMF, then wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-phenylated product.

Conclusion and Future Outlook

5-Bromo-7-chloro-1,3-dihydro-indol-2-one is a testament to the power of strategic design in chemical synthesis. Its differentially reactive halogen substituents provide a robust platform for sequential, controlled modifications using cornerstone reactions of modern medicinal chemistry like the Suzuki-Miyaura coupling. The protocols detailed herein offer a practical guide for researchers and drug development professionals to leverage this versatile intermediate in the creation of novel and complex molecular entities. As the demand for highly specific and potent therapeutics continues to grow, the importance of well-designed, functionalized building blocks like this oxindole derivative will only increase, paving the way for the next generation of innovative medicines.

References

  • Khetmalis, Y. et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. [1]

  • PubMed. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. National Center for Biotechnology Information. [2]

  • Singh, G. et al. (2016). Oxindole: A chemical prism carrying plethora of therapeutic benefits. European Journal of Medicinal Chemistry, 123, 648-675. [3]

  • Khetmalis, Y. M. et al. (2023). Design, Synthesis and Biological Evaluation of Novel Oxindole Analogs As Antitubercular Agents. Future Medicinal Chemistry. [4]

  • Tokunaga, T. et al. (2001). Oxindole Derivatives as Orally Active Potent Growth Hormone Secretagogues. Journal of Medicinal Chemistry, 44(26), 4641-4649.

  • BenchChem. (n.d.). Comparative analysis of catalysts for 5-bromoindole Suzuki coupling. BenchChem. [5]

  • AiFChem. (n.d.). 5-Bromo-7-chloro-1,3-dihydro-indol-2-one 95%. BuyChemJapan. [6]

  • Patsnap. (2015). Synthetic process of 5-bromo-7-azaindole. Eureka.

  • PubChem. (n.d.). 5-bromo-7-chloro-1H-indole-2,3-dione. National Center for Biotechnology Information.

  • BLDpharm. (n.d.). 5-Bromo-7-chloro-1,3-dihydro-indol-2-one. BLDpharm. [7]

  • NextSDS. (n.d.). 5,7-dibromo-2-(5-bromo-7-chloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one. NextSDS.

  • Vaskeviciute, L. et al. (2012). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemistry of Heterocyclic Compounds, 48, 755-763. [15]

  • Sigma-Aldrich. (n.d.). 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-ol. Sigma-Aldrich. [8]

  • Google Patents. (n.d.). CN109734661B - Synthetic method of lenvatinib. Google Patents. [10]

  • Willemse, T. et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. ChemistryOpen, 9(11), 1126-1130. [18]

  • Google Patents. (n.d.). CN111349045A - Synthetic method of lenvatinib and novel intermediate. Google Patents. [11]

  • Zhang, Y. et al. (2022). 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. Journal of Molecular Structure, 1265, 133423.

  • Google Patents. (n.d.). EP3620452A1 - Process for the preparation of lenvatinib. Google Patents. [12]

  • ResearchGate. (n.d.). Six-step synthesis of lenvatinib 50 starting from 4-chloro-7-methoxyquinoline-6-carboxamide 49 and 4-amino-3-chlorophenol 45. ResearchGate. [9]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [16]

  • Bagley, M. C. et al. (2018). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. Organic & Biomolecular Chemistry, 16(12), 2098-2108. [17]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [14]

  • Chemical Papers. (n.d.). Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate and their pharmaceutical salts. Chemical Papers. [13]

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Application

Application Note: 5-Bromo-7-chloro-1,3-dihydro-indol-2-one as a Privileged Scaffold in Kinase Inhibitor Synthesis

Executive Summary The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. Among these, the oxindole (indolin-2-one) core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. Among these, the oxindole (indolin-2-one) core is a cornerstone in medicinal chemistry, famously utilized in multi-targeted receptor tyrosine kinase (RTK) inhibitors like Sunitinib.

Specifically, 5-bromo-7-chloro-1,3-dihydro-indol-2-one (CAS: 855423-61-9) has emerged as a highly strategic building block[1]. This dihalogenated scaffold is increasingly utilized in the synthesis of next-generation immunotherapeutics, particularly inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) [2]. This application note details the mechanistic rationale, orthogonal functionalization strategies, and validated protocols for utilizing this specific scaffold in drug discovery workflows.

Mechanistic Insights: The Rationale Behind the 5-Br-7-Cl Substitution

The selection of the 5-bromo-7-chloro substitution pattern is not arbitrary; it is driven by precise biological and chemical causalities.

Biological Causality (Target Binding)
  • The 7-Chloro Advantage: The chlorine atom at the C7 position provides critical steric bulk that restricts the rotation of the oxindole core within the tight hinge-binding pocket of kinases. Furthermore, its lipophilicity enhances membrane permeability, and the halogen can engage in favorable halogen-bonding interactions with the backbone carbonyls of the kinase hinge region, locking the molecule into its bioactive conformation[3].

  • The 5-Bromo Advantage: Biologically, the C5 position often projects into the hydrophobic Pocket II (or the solvent-exposed region, depending on the specific kinase), where the bulky bromine atom significantly enhances binding affinity through van der Waals interactions.

Chemical Causality (Orthogonal Reactivity)

From a synthetic perspective, this dihalogenated scaffold is a masterclass in orthogonal reactivity. The bond dissociation energy of the C–Br bond (~68 kcal/mol) is significantly lower than that of the C–Cl bond (~81 kcal/mol). This ~13 kcal/mol thermodynamic differential allows for highly regioselective transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) exclusively at the C5 position, leaving the C7 chlorine intact as either a permanent pharmacophore feature or a handle for late-stage functionalization.

HPK1_Pathway TCR T-Cell Receptor HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 SLP-76 TCR->SLP76 Phosphorylates (Active) HPK1->SLP76 Phosphorylates Ser376 (Inhibitory) Degradation Proteasomal Degradation SLP76->Degradation Ubiquitination Activation T-Cell Activation SLP76->Activation Promotes (If stable) Inhibitor 5-Br-7-Cl Oxindole Inhibitor Inhibitor->HPK1 Blocks ATP Pocket

Caption: Mechanism of HPK1 inhibition by oxindole derivatives to restore T-cell activation.

Quantitative Data: Regioselective Functionalization Metrics

The acidic methylene protons at C3 and the differential halogens at C5/C7 allow for a predictable, high-yield synthetic matrix.

Reaction TypeTargeted PositionPrimary Reagents / CatalystTemp (°C)Avg. Yield (%)Regioselectivity
Knoevenagel Condensation C3Piperidine (cat.), Ethanol8085 - 95N/A (C3 specific)
Suzuki-Miyaura Coupling C5Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O9075 - 85>98% (C5 over C7)
Sonogashira Coupling C5Pd(PPh₃)₂Cl₂, CuI, TEA7070 - 80>95% (C5 over C7)
N-Alkylation N1NaH, Alkyl Halide, DMF0 to 2580 - 90N/A (N1 specific)

Experimental Workflows & Self-Validating Protocols

The synthesis of substituted eneoxindoles (a primary class of HPK1 inhibitors) from 5-bromo-7-chloro-1,3-dihydro-indol-2-one typically follows a two-step sequence: C3-condensation followed by C5-cross-coupling[1].

Synthetic_Workflow Start 5-Bromo-7-chloro-1,3-dihydro-indol-2-one Step1 Knoevenagel Condensation (C3) Piperidine, EtOH, 80°C Start->Step1 Step2 Suzuki-Miyaura Coupling (C5) Pd(dppf)Cl2, K2CO3, 90°C Step1->Step2 C3-Substituted Intermediate Validation1 LC-MS: Mass Shift Precipitation of Z-isomer Step1->Validation1 Product Ene-Oxindole Kinase Inhibitor Step2->Product Validation2 1H NMR: Loss of C5-Br shift Retention of Cl isotope pattern Step2->Validation2

Caption: Step-by-step orthogonal functionalization of the 5-bromo-7-chlorooxindole scaffold.

Protocol A: C3 Knoevenagel Condensation

This step locks the molecule into a planar conformation necessary for sliding into the kinase ATP-binding cleft.

  • Preparation: In a 100 mL round-bottom flask, suspend 5-bromo-7-chloro-1,3-dihydro-indol-2-one (1.0 eq, 10 mmol) and the desired heteroaryl aldehyde (1.05 eq, 10.5 mmol) in absolute ethanol (30 mL).

  • Catalysis: Add piperidine (0.1 eq, 1.0 mmol) dropwise. Causality: Piperidine acts as a base to deprotonate the highly acidic C3 methylene, generating an enolate that attacks the aldehyde.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours under a nitrogen atmosphere.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The formation of the ene-oxindole is highly thermodynamically driven toward the Z-isomer, which typically exhibits poor solubility in ethanol and will precipitate out of the hot solution as a brightly colored (often yellow/orange) solid.

  • Isolation: Cool the reaction to 0°C in an ice bath. Filter the precipitate under a vacuum, wash with cold ethanol (2 x 10 mL), and dry under a vacuum to afford the intermediate.

Protocol B: Regioselective C5 Suzuki-Miyaura Coupling

This step introduces the solvent-exposed moiety to enhance target affinity and optimize pharmacokinetic properties.

  • Preparation: Charge a Schlenk flask with the C3-substituted 5-bromo-7-chlorooxindole intermediate (1.0 eq, 5 mmol), the desired aryl/heteroaryl boronic acid (1.2 eq, 6 mmol), and K₂CO₃ (3.0 eq, 15 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). Degas the mixture by bubbling nitrogen through the solution for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq, 0.25 mmol) under a positive flow of nitrogen.

  • Reaction: Heat the mixture to 90°C for 8 hours. The bulky dppf ligand facilitates the oxidative addition specifically at the weaker C5–Br bond while leaving the C7–Cl bond untouched.

  • Self-Validation (Post-Reaction): Analyze the crude mixture via ¹H NMR and LC-MS.

    • NMR Check: Confirm the disappearance of the distinct aromatic proton shift associated with the C5-Br environment and the appearance of new aryl protons.

    • Mass Spec Check: The mass spectrum will show a shift corresponding to the new mass, but critically, the isotopic distribution will change from a typical Br/Cl pattern to a purely Cl-dominant isotopic pattern (M / M+2 ratio of ~3:1), confirming the selective displacement of bromine.

  • Purification: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography (DCM/MeOH gradient).

References

  • Source: US Patent 11,453,681 B2 (2022)
  • Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) Source: Journal of Medicinal Chemistry / PMC (2021) URL:[Link]

  • Hematopoietic Progenitor Kinase 1 in Tumor Immunology: A Medicinal Chemistry Perspective Source: ACS Journal of Medicinal Chemistry (2022) URL:[Link]

Sources

Method

Application Note: HPLC Method Development and Validation for the Quantification of 5-Bromo-7-chloro-1,3-dihydro-indol-2-one

Introduction & Biological Relevance Oxindole derivatives, specifically halogenated 1,3-dihydro-indol-2-ones, are privileged scaffolds in modern medicinal chemistry. They are heavily utilized in the design of potent recep...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Relevance

Oxindole derivatives, specifically halogenated 1,3-dihydro-indol-2-ones, are privileged scaffolds in modern medicinal chemistry. They are heavily utilized in the design of potent receptor tyrosine kinase inhibitors, targeting pathways such as Raf kinases and Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) . Accurate quantification of intermediates like 5-bromo-7-chloro-1,3-dihydro-indol-2-one is critical during Active Pharmaceutical Ingredient (API) synthesis, formulation development, and stability testing .

Pathway Drug Halogenated Oxindole (e.g., MAZ51) Receptor VEGFR-3 Tyrosine Kinase Drug->Receptor Inhibits Signaling Akt / GSK3β Pathway Receptor->Signaling Downregulates Outcome G2/M Cell Cycle Arrest Signaling->Outcome Induces

Fig 1. Modulation of the VEGFR-3 signaling pathway by oxindole derivatives.

Physicochemical Profiling & Chromatographic Rationale

To build a robust, self-validating analytical method, experimental choices must be driven by the analyte's intrinsic physicochemical properties rather than trial and error.

  • Stationary Phase Causality: The target molecule features a highly electron-deficient aromatic ring due to the electron-withdrawing bromine and chlorine substituents. While a standard C18 column relies purely on hydrophobic partitioning, a Phenyl-Hexyl stationary phase is vastly superior for this application. The phenyl ring of the stationary phase engages in strong π−π interactions with the electron-deficient oxindole core. Furthermore, the high polarizability of the heavy halogens (Br, Cl) enhances shape selectivity on a phenyl phase, ensuring baseline resolution from closely related synthetic impurities (e.g., monohalogenated byproducts).

  • Mobile Phase Causality: The oxindole nitrogen (lactam) has a pKa of approximately 10.5, meaning it remains un-ionized at physiological and acidic pH. However, residual silanols on the silica column support ionize above pH 4.0, which can cause secondary interactions and peak tailing. By buffering the mobile phase to pH ~2.8 using 0.1% Formic Acid (FA) , we suppress silanol ionization, ensuring sharp, symmetrical peaks.

  • Solvent Selection: Acetonitrile (MeCN) is selected over methanol as the organic modifier. Methanol is a protic solvent that can participate in hydrogen bonding with the lactam carbonyl and NH, potentially leading to broader peaks. Acetonitrile, being aprotic, disrupts these secondary interactions and provides superior elution strength for halogenated aromatics.

Workflow N1 1. Physicochemical Profiling (pKa, LogP, Halogen Effects) N2 2. Column Selection (Phenyl-Hexyl for π-π interactions) N1->N2 N3 3. Mobile Phase Optimization (0.1% FA to suppress silanols) N2->N3 N4 4. Method Validation (ICH Q2(R1) Guidelines) N3->N4 N5 5. Self-Validating Protocol (System Suitability Checks) N4->N5

Fig 2. Causality-driven HPLC method development workflow.

Experimental Protocols

Self-Validating System Suitability Testing (SST)

Every protocol described herein operates as a self-validating system. Before any sample analysis, the system must pass the following SST criteria using a 50 µg/mL standard injection:

  • Retention Time (RT) RSD: 1.0% (n=5).

  • Peak Tailing Factor ( Tf​ ): 1.5 (Ensures silanol suppression is active).

  • Theoretical Plates ( N ): 5,000 (Ensures column bed integrity).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Diluent Preparation

  • Causality: 5-bromo-7-chloro-1,3-dihydro-indol-2-one is highly hydrophobic. Dissolving it in 100% aqueous solvent is impossible, while 100% MeCN causes peak distortion (solvent effect) upon injection.

  • Action: Prepare a 50:50 (v/v) Water:MeCN diluent to ensure complete dissolution while maintaining compatibility with the initial mobile phase conditions.

Step 3: Standard Preparation

  • Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

  • Add 50 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to volume (Stock: 100 µg/mL).

  • Dilute 5.0 mL of the stock into a 10 mL volumetric flask to achieve the working standard concentration (50 µg/mL).

Data Presentation & Validation Summaries

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)Maximizes π−π and halogen polarizability interactions.
Mobile Phase A: 0.1% FA in Water B: AcetonitrileFA suppresses silanol activity; MeCN prevents H-bonding.
Elution Mode Gradient (Time/B%): 0/30, 5/60, 10/90, 12/30, 15/30Ensures rapid elution of the hydrophobic analyte while washing the column.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Detection UV at 254 nmTargets the conjugated oxindole chromophore; avoids FA background noise at <220 nm.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.
Column Temp. 35°CReduces mobile phase viscosity and improves mass transfer.
Table 2: Method Validation Parameters (ICH Q2(R1))
ParameterResultAcceptance Criteria
Linearity Range 5.0 – 150.0 µg/mL R2≥0.999
Correlation Coefficient ( R2 ) 0.9998 R2≥0.999
LOD / LOQ 0.4 µg/mL / 1.2 µg/mLS/N 3 (LOD) and S/N 10 (LOQ)
Intra-day Precision (RSD, n=6) 0.65% 2.0%
Inter-day Precision (RSD, n=12) 0.88% 2.0%
Accuracy (Recovery %) 98.5% – 101.2%98.0% – 102.0%
Table 3: Forced Degradation Profiling (Specificity)

Causality Note: The lactam ring is highly susceptible to nucleophilic attack by hydroxide ions, leading to ring-opening. Furthermore, the C-Br bond is vulnerable to homolytic cleavage under intense UV light.

Stress ConditionExposure Time% DegradationPeak Purity Angle / ThresholdMechanistic Outcome
Acidic (0.1 N HCl)24 Hours1.2%0.114 / 0.250Highly stable.
Alkaline (0.1 N NaOH)4 Hours18.5%0.132 / 0.285Susceptible to lactam ring-opening (hydrolysis).
Oxidative (3% H₂O₂)24 Hours4.3%0.105 / 0.240Mild N-oxidation.
Thermal (60°C)7 Days0.8%0.098 / 0.245Highly stable.
Photolytic (UV 254 nm)24 Hours12.1%0.145 / 0.290Photolytic dehalogenation (C-Br cleavage).

Conclusion

A highly specific, causality-driven HPLC-UV method was developed for the quantification of 5-bromo-7-chloro-1,3-dihydro-indol-2-one. By leveraging the π−π interactions of a Phenyl-Hexyl stationary phase and the aprotic elution strength of acetonitrile, the method achieves excellent peak symmetry and resolution. The built-in System Suitability Testing ensures the protocol acts as a self-validating system, fully compliant with ICH Q2(R1) guidelines for accuracy, precision, and specificity under forced degradation conditions.

References

  • European Patent Office.Benzylidene-1,3-dihydro-indol-2-one derivatives as receptor tyrosine kinase inhibitors, particularly of raf kinases. (Patent EP1003721B1).
  • Biomedical Chromatography. Rapid determination of oxindole alkaloids in cat's claw by HPLC using ionic liquid-based microwave-assisted extraction and silica monolithic column. (2017). Retrieved from:[Link]

Application

Application Note: Microwave-Assisted Synthesis of 5-Bromo-7-chloro-1,3-dihydro-indol-2-one

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Application Focus: High-Yield Scaffold Generation for Kinase Inhibitors and AMPA Receptor Modulators Introduction & Strategic Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Application Focus: High-Yield Scaffold Generation for Kinase Inhibitors and AMPA Receptor Modulators

Introduction & Strategic Rationale

The 1,3-dihydro-indol-2-one (oxindole) core is a privileged pharmacophore in medicinal chemistry, serving as the foundational scaffold for numerous FDA-approved kinase inhibitors (e.g., sunitinib) and investigational AMPA receptor modulators[1]. Specifically, the di-halogenated derivative—5-bromo-7-chloro-1,3-dihydro-indol-2-one —provides highly orthogonal functional handles for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) at the C5 position, while the C7 chlorine atom imparts critical steric and stereoelectronic properties to the final drug molecule.

Historically, the construction of the oxindole core relies on the classic Stollé synthesis , which involves the acylation of an aniline derivative followed by an intramolecular Friedel-Crafts alkylation[2]. However, conventional Stollé protocols require prolonged heating (12–18 hours) at high temperatures (>160 °C), often leading to significant tar formation, product degradation, and tedious workup procedures[3].

By transitioning this workflow to Microwave-Assisted Organic Synthesis (MAOS) , we exploit dielectric heating to rapidly overcome the high activation energy barrier inherent to deactivated, halogenated aromatic rings[4]. This application note details a self-validating, two-step microwave-assisted protocol that guarantees absolute regiocontrol and maximizes atom economy.

Mechanistic Causality & Absolute Regiocontrol

A hallmark of a robust synthetic route is the elimination of isomeric byproducts. The choice of 4-bromo-2-chloroaniline as the starting material is not arbitrary; it is a deliberate strategic decision that dictates a single, unavoidable cyclization pathway.

  • Acylation: The aniline is reacted with chloroacetyl chloride to form the intermediate 2-chloro-N-(4-bromo-2-chlorophenyl)acetamide.

  • Electrophilic Aromatic Substitution (EAS): The amide nitrogen acts as an ortho/para-directing group. The para position (C4) is blocked by the bromine atom. Of the two ortho positions, C2 is blocked by the chlorine atom, leaving C6 as the only available site for electrophilic attack.

  • Cyclization: When activated by AlCl3​ under microwave irradiation, the intermediate undergoes an intramolecular ring closure exclusively at the C6 position.

Upon rearomatization and mapping to the indole numbering system, the original C4-bromo becomes C5, and the C2-chloro becomes C7, yielding exactly 5-bromo-7-chloro-1,3-dihydro-indol-2-one with 100% regioselectivity.

Mechanism A N-Acylated Intermediate B AlCl3 Coordination (Carbonyl Activation) A->B C Electrophilic Aromatic Substitution (C6) B->C D Rearomatization & Proton Loss C->D E Oxindole Core Formation D->E

Figure 1: Mechanistic pathway of the AlCl3-catalyzed intramolecular Stollé cyclization.

Experimental Workflow & Methodologies

The following protocol is designed as a self-validating system. In-Process Quality Control (IPC) checks are embedded to ensure that each transformation is confirmed before proceeding.

Workflow SM 4-Bromo-2-chloroaniline (Starting Material) Acylation Acylation Chloroacetyl chloride, 0°C SM->Acylation Intermediate 2-Chloro-N-(4-bromo-2-chlorophenyl)acetamide (Intermediate) Acylation->Intermediate MW Microwave Cyclization AlCl3, 160°C, 15 min Intermediate->MW Product 5-Bromo-7-chloro-1,3-dihydro-indol-2-one (Target Product) MW->Product

Figure 2: Two-step microwave-assisted synthesis workflow for the target oxindole scaffold.

Step 1: Synthesis of 2-Chloro-N-(4-bromo-2-chlorophenyl)acetamide

The acylation step is performed under standard continuous-flow or batch conditions to generate the requisite precursor.

  • Setup: Charge a flame-dried 250 mL round-bottom flask with 4-bromo-2-chloroaniline (10.0 mmol, 2.06 g) and anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add triethylamine ( Et3​N , 12.0 mmol, 1.67 mL) and cool the mixture to 0 °C using an ice bath.

  • Acylation: Dropwise, add chloroacetyl chloride (11.0 mmol, 0.88 mL) over 10 minutes to prevent thermal runaway.

  • Reaction: Remove the ice bath and stir at ambient temperature for 2 hours.

  • IPC (Self-Validation): Perform TLC (Hexane:EtOAc 3:1). The starting aniline is UV-active and stains positive (brown/purple) with ninhydrin. Complete consumption is verified when the ninhydrin-positive spot disappears, leaving only the UV-active, ninhydrin-negative amide product.

  • Workup: Quench with saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate as an off-white solid.

Step 2: Microwave-Assisted Stollé Cyclization

This step utilizes dedicated microwave reactors (e.g., Anton Paar or CEM Discover) capable of handling high pressures and providing uniform dielectric heating[4].

  • Preparation: In a 10 mL heavy-walled microwave-safe glass vial equipped with a magnetic stir bar, intimately mix the intermediate (5.0 mmol, ~1.41 g) with anhydrous aluminum chloride ( AlCl3​ , 15.0 mmol, 2.00 g). Note: The reaction is run solvent-free; the AlCl3​ acts as both the Lewis acid catalyst and a fluxing agent upon melting.

  • Sealing: Seal the vial with a Teflon-lined crimp cap.

  • Microwave Parameters:

    • Temperature: 160 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power Limit: 200 W

    • Pressure Limit: 250 psi

  • Quenching (Critical Step): Allow the vial to cool to <40 °C via forced compressed air cooling. Carefully uncap the vial and slowly pour the solid melt into a beaker containing crushed ice (50 g) and 1M HCl (20 mL) to safely decompose the aluminum complexes.

  • IPC (Self-Validation via MS): Analyze the crude mixture via LC-MS. The intermediate has an m/z of ~281.9 [M+H]+ . The successful cyclization is confirmed by a precise mass shift of -36 Da (loss of HCl), yielding the product peak at m/z ~245.9 [M+H]+ .

  • Purification: Extract the aqueous slurry with Ethyl Acetate (3 × 30 mL). Wash with brine, dry over Na2​SO4​ , and evaporate. Recrystallize the crude residue from hot ethanol to afford pure 5-bromo-7-chloro-1,3-dihydro-indol-2-one as pale crystalline needles.

Quantitative Data & Process Optimization

The transition from conventional thermal heating to microwave irradiation yields profound improvements across all critical process parameters. The rapid volumetric heating prevents the intermediate from lingering in temperature regimes that favor intermolecular side reactions or polymerization.

Table 1: Performance Comparison of Stollé Cyclization Methods

Process ParameterConventional Thermal HeatingMicrowave Irradiation (MAOS)Impact / Causality
Energy Source Oil Bath / Heating Mantle2.45 GHz MicrowaveDielectric heating directly excites polar bonds.
Temperature 160 °C160 °CIdentical target temp, but MW achieves it in <2 mins.
Reaction Time 12 – 18 hours15 minutes >98% reduction in cycle time.
Isolated Yield 45 – 55%82 – 88% Minimized thermal degradation and tar formation.
Purity (HPLC) < 80% (Requires Column)> 95% Clean reaction profile allows simple recrystallization.
E-Factor High (>50)Low (<10) Solvent-free conditions drastically reduce waste.

References

  • ACS Combinatorial Science. "Microwave-Assisted Parallel Synthesis of Fused Heterocycles in a Novel Parallel Multimode Reactor."[4] URL:[Link]

  • Google Patents. "US10155769B2 - Fused azaheterocyclic compounds and their use as AMPA receptor modulators."[1] URL:

  • ResearchGate. "Ultrasound promoted clay catalyzed efficient and one pot synthesis of substituted oxindoles."[3] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 5-bromo-7-chloro-1,3-dihydro-indol-2-one synthesis

Welcome to the Technical Support Center for the synthesis of 5-bromo-7-chloro-1,3-dihydro-indol-2-one (commonly known as 5-bromo-7-chlorooxindole). This guide is designed for research scientists and process chemists to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-bromo-7-chloro-1,3-dihydro-indol-2-one (commonly known as 5-bromo-7-chlorooxindole). This guide is designed for research scientists and process chemists to troubleshoot yield bottlenecks, understand mechanistic causality, and implement self-validating protocols.

I. Synthetic Pathway Analysis

The synthesis of 5-bromo-7-chloro-1,3-dihydro-indol-2-one typically relies on two convergent strategies: the direct electrophilic bromination of 7-chlorooxindole (Route A) or the Wolff-Kishner reduction of 5-bromo-7-chloroisatin (Route B).

Synthesis N1 7-Chlorooxindole (Starting Material A) N3 Electrophilic Bromination Reagent: NBS Solvent: MeCN (0 °C) N1->N3 N2 5-Bromo-7-chloroisatin (Starting Material B) N4 Hydrazone Formation Reagent: NH2NH2·H2O Solvent: MeOH (65 °C) N2->N4 N7 5-Bromo-7-chloro-1,3-dihydro-indol-2-one (Final Product) N3->N7 C5-Regioselective Bromination N5 5-Bromo-7-chloroisatin-3-hydrazone (Intermediate) N4->N5 Condensation N6 Wolff-Kishner Reduction Reagent: KOH Solvent: Ethylene Glycol (150 °C) N5->N6 N6->N7 Base-Catalyzed N2 Elimination

Fig 1: Convergent synthetic pathways for 5-bromo-7-chloro-1,3-dihydro-indol-2-one.

II. Quantitative Process Parameters

ParameterRoute A: Direct BrominationRoute B: Wolff-Kishner Reduction
Starting Material 7-Chlorooxindole5-Bromo-7-chloroisatin
Reagents NBS, AcetonitrileHydrazine hydrate, KOH, Ethylene glycol
Temperature 0 °C to 25 °C65 °C (Step 1), 150 °C (Step 2)
Reaction Time 2 - 4 hours1 hour (Step 1), 4 hours (Step 2)
Typical Yield 85 - 92%60 - 75%
Major Impurities 3,5-dibromo-7-chlorooxindoleUnreacted hydrazone, ring-opened amino acids
Scalability ExcellentModerate (Exothermic N2 gas evolution)

III. Troubleshooting & FAQs

Q: Why is my NBS bromination yielding a mixture of mono- and di-brominated products, severely dropping my yield? A: The C3 position of the oxindole ring is alpha to the carbonyl and can easily enolize, making it highly susceptible to electrophilic attack[1]. If the temperature exceeds 5 °C during NBS addition or if a large excess of the reagent is used, bromination occurs at both the highly activated C5 position (para to the NH) and the C3 position[1]. Actionable Solution: Maintain the reaction strictly at 0 °C during the portion-wise addition of NBS[2]. Limit NBS to 1.02 - 1.05 equivalents to kinetically favor the aromatic substitution over alpha-bromination.

Q: During the Wolff-Kishner reduction, my reaction stalls at the hydrazone intermediate. How do I force the conversion to the oxindole? A: The decomposition of the hydrazone to the methylene group requires the formation of a carbanion intermediate. This step is highly endothermic and requires temperatures around 150–200 °C[3]. If water is present (either from the hydrazine hydrate reagent or as a byproduct of hydrazone formation), the boiling point of the mixture is depressed, preventing the reaction from reaching the necessary activation energy[4]. Actionable Solution: Use a high-boiling solvent like ethylene glycol. Implement a distillation setup (such as a Dean-Stark trap or simple short-path distillation) to actively remove water before refluxing[4].

Q: I am losing product during the aqueous workup of the Wolff-Kishner reduction. The yield is unusually low (<30%). A: Under the strongly basic conditions (KOH) used in the reduction, the oxindole's amide proton (pKa ~10) is deprotonated, forming a water-soluble potassium salt. Additionally, prolonged heating in strong base can cause the lactam ring to hydrolyze into the corresponding water-soluble amino acid[4]. Actionable Solution: Before extracting or filtering, the aqueous mixture must be carefully acidified to pH 2-3 using 10% HCl. This reprotonates the lactam, rendering it insoluble in water and allowing for efficient recovery via precipitation.

IV. Self-Validating Experimental Protocols

Protocol A: Regioselective Bromination of 7-Chlorooxindole

Mechanistic Rationale: The nitrogen lone pair donates electron density into the aromatic ring. With the 7-position blocked by chlorine, the 5-position is the most nucleophilic site[1]. Low temperatures are utilized to kinetically favor aromatic substitution over C3-alpha bromination[2].

  • Dissolution: Dissolve 1.0 eq of 7-chlorooxindole in anhydrous acetonitrile (10 mL/g). Validation Check: A completely clear solution confirms the absence of insoluble polymeric impurities.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Validation Check: The internal temperature probe must read ≤ 2 °C before proceeding.

  • Electrophilic Addition: Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise over 30 minutes. Validation Check: Monitor by TLC (Hexane:EtOAc 2:1) under UV light. The starting material (Rf ~0.4) should disappear, replaced by a single new spot (Rf ~0.5). The solution will turn slightly yellow.

  • Quenching & Isolation: Stir for 2 hours at room temperature, then pour into ice water. Validation Check: An immediate precipitation of a white/pale yellow solid indicates successful product formation. Filter and wash with cold water.

Protocol B: Wolff-Kishner Reduction of 5-Bromo-7-chloroisatin

Mechanistic Rationale: Isatin reacts with hydrazine at the more electrophilic C3 ketone to form a hydrazone. Subsequent treatment with a strong base at high temperatures drives the elimination of nitrogen gas, yielding the methylene group[3].

  • Condensation: Suspend 1.0 eq of 5-bromo-7-chloroisatin in methanol. Add 1.5 eq of hydrazine hydrate. Reflux for 1 hour. Validation Check: The reaction mixture shifts from a deep orange/red suspension to a bright yellow precipitate, confirming hydrazone formation.

  • Solvent Exchange & Basification: Filter the hydrazone and resuspend in ethylene glycol. Add 3.0 eq of KOH. Validation Check: The solid will dissolve into a dark solution as the potassium salt forms.

  • Thermal Decomposition: Heat the mixture to 150 °C. Validation Check: Vigorous bubbling (N2 gas evolution) will commence. The reaction is complete when gas evolution ceases (typically 2-4 hours).

  • Acidic Workup: Cool to room temperature, pour into ice water, and acidify to pH 2 with 10% HCl. Validation Check: Use pH paper to confirm pH ≤ 3. The product will precipitate out of the aqueous phase. If the solution remains clear, the pH is still too basic[4].

V. References

  • Title: Chemistry and Pharmacological Potential of Oxindole Nucleus: A Review Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Microwave Assisted Wolff-Kishner Reduction Reaction Source: Journal of Chemical Education (ACS Publications) URL: [Link]

  • Title: US5973165A - Process for preparing 2-oxindole Source: Google Patents URL:

Sources

Optimization

Technical Support Center: 5-Bromo-7-chloro-1,3-dihydro-indol-2-one Storage &amp; Handling

Welcome to the Technical Support Center for halogenated indolin-2-one derivatives. 5-Bromo-7-chloro-1,3-dihydro-indol-2-one (also known as 5-bromo-7-chlorooxindole) is a critical intermediate in kinase inhibitor synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for halogenated indolin-2-one derivatives. 5-Bromo-7-chloro-1,3-dihydro-indol-2-one (also known as 5-bromo-7-chlorooxindole) is a critical intermediate in kinase inhibitor synthesis and drug development. However, its unique structural features—specifically the enolizable C3 position and the differential bond dissociation energies of its halogens—make it highly susceptible to environmental degradation.

This guide provides researchers with the mechanistic causality behind these degradation pathways and establishes self-validating protocols to ensure compound integrity during long-term storage.

Quantitative Vulnerability Assessment

To effectively protect your compound, you must first understand the kinetic and thermodynamic vulnerabilities of its chemical bonds.

Degradation PathwayPrimary Environmental TriggerKinetic/Thermodynamic VulnerabilityPreventative Action
C3 Oxidation Molecular Oxygen (O₂), Trace MetalsHigh (Enolizable C3 methylene group)Argon backfilling, -20°C storage
Photodehalogenation UV/Visible Light (Photons)Moderate (C-Br BDE ≈ 81 kcal/mol)Amber glass vials, dark storage
Lactam Hydrolysis Atmospheric Moisture (H₂O)Low (Unless exposed to pH extremes)Vacuum desiccation, PTFE seals

Troubleshooting FAQs: Degradation Mechanisms

Q1: My stored batch of 5-bromo-7-chlorooxindole has developed a yellowish-orange tint. Is it still viable for cross-coupling reactions? A: No, the batch is likely compromised. The yellowing indicates C3 oxidation . The methylene carbon (C3) of the oxindole ring is highly susceptible to aerobic oxidation. When exposed to molecular oxygen, the C3 position undergoes a radical-mediated oxidation to form an isatin (indoline-2,3-dione) derivative (1)[1]. Because the C3 position is enolizable, it readily forms a reactive radical intermediate that traps ambient oxygen. Solution: Discard the oxidized batch or purify it via recrystallization. Prevent this in the future by strictly storing the compound under an inert Argon blanket.

Q2: LC-MS analysis of my stock solution shows a significant [M-79] peak. What is the mechanism of this degradation? A: You are observing photodehalogenation . The carbon-halogen bonds on the aromatic ring exhibit distinct vulnerabilities based on their bond dissociation energies (BDE). The BDE of an aromatic C-Br bond is approximately 81 kcal/mol, whereas the C-Cl bond is significantly stronger at ~96 kcal/mol (2)[2]. Exposure to ambient laboratory light provides sufficient energy to homolytically cleave the weaker C-Br bond. This generates an aryl radical that abstracts a hydrogen atom from ambient moisture or solvents, yielding the debrominated 7-chlorooxindole (3)[3]. Solution: Always handle the compound under low-light conditions and store it exclusively in amber glass vials.

Q3: Does ambient humidity affect the stability of the solid powder? A: Yes. While the solid powder is relatively stable compared to its solution phase, prolonged exposure to atmospheric moisture can catalyze the hydrolysis of the lactam ring. This leads to ring-opening and the formation of inactive amino acid derivatives. Solution: Always equilibrate vials to room temperature in a desiccator before opening to prevent condensation.

Self-Validating Protocol: Long-Term Storage Workflow

To guarantee the integrity of 5-bromo-7-chlorooxindole, do not simply place the received bottle in a freezer. Follow this self-validating methodology to establish a controlled micro-environment.

Step 1: Vacuum Desiccation (Moisture Removal)

  • Action: Place the open vial of the compound in a vacuum desiccator containing Drierite for 12 hours at room temperature.

  • Causality: Removes surface moisture that could act as a nucleophile for lactam hydrolysis.

  • Self-Validation: Weigh the vial before and after desiccation. The protocol is validated when the mass stabilizes (Δ mass < 0.1 mg between readings).

Step 2: Aliquoting (Light & Thermal Protection)

  • Action: Divide the bulk powder into single-use, tightly sealed amber glass vials.

  • Causality: Amber glass blocks UV/Vis photons, preventing C-Br photodehalogenation. Aliquoting prevents repeated freeze-thaw cycles and limits atmospheric exposure to the entire batch.

  • Self-Validation: Visually confirm that no powder is trapped in the threads of the vial, which could compromise the seal.

Step 3: Argon Backfilling (Oxygen Displacement)

  • Action: Insert a sterile Argon gas line into the vial. Apply a gentle flow for 15–20 seconds.

  • Causality: Argon is heavier than air. It displaces molecular oxygen from the bottom up, completely eliminating the primary trigger for C3 oxidation.

  • Self-Validation: Hold a glowing splint just above the lip of the vial. If the Argon blanket is successfully established, the lack of oxygen will instantly extinguish the splint.

Step 4: PTFE Sealing (Barrier Integrity)

  • Action: Cap the vial tightly with a PTFE-lined septum cap and wrap the exterior seal tightly with Parafilm.

  • Causality: PTFE is chemically inert and prevents gas exchange, while Parafilm acts as a secondary physical barrier against moisture ingress.

Step 5: Cryo-Storage (-20°C)

  • Action: Transfer the sealed vials to a -20°C freezer dedicated to chemical storage.

  • Causality: Lowering the thermal kinetic energy halts radical propagation pathways and slows down any potential degradation kinetics to near zero.

  • Self-Validation: Ensure the freezer is equipped with a digital datalogger to verify continuous temperature stability without auto-defrost cycles.

Visualizing Degradation and Storage Workflows

Degradation Core 5-Bromo-7-chloro- 1,3-dihydro-indol-2-one Oxidation C3 Oxidation Core->Oxidation Cleavage C-Br Cleavage Core->Cleavage Hydrolysis Lactam Hydrolysis Core->Hydrolysis O2 Oxygen (O2) O2->Oxidation Light UV/Vis Light Light->Cleavage H2O Moisture (H2O) H2O->Hydrolysis Isatin Isatin Derivative (Yellow/Orange) Oxidation->Isatin Debromo 7-Chlorooxindole [M-79] Cleavage->Debromo RingOpen Ring-Opened Amino Acid Hydrolysis->RingOpen

Logical relationships of 5-bromo-7-chlorooxindole degradation pathways and their end products.

Workflow Step1 1. Vacuum Dry (Remove H2O) Step2 2. Aliquot (Amber Vials) Step1->Step2 Step3 3. Argon Purge (Displace O2) Step2->Step3 Step4 4. PTFE Seal (+ Parafilm) Step3->Step4 Step5 5. Cryo-Store (-20°C) Step4->Step5

Step-by-step self-validating workflow for the long-term storage of halogenated oxindoles.

References

  • Ge, W., et al. "Photoinduced Dehalocyclization to Access Oxindoles Using Formate as a Reductant." Chinese Journal of Chemistry / ResearchGate.
  • Wei, W.-T., et al. "Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles." Synlett / Organic-Chemistry.org.
  • "Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons." RSC Advances.

Sources

Troubleshooting

reducing impurities in 5-bromo-7-chloro-1,3-dihydro-indol-2-one scale-up

A Senior Application Scientist's Guide to Impurity Reduction in Scale-Up Synthesis This guide provides in-depth troubleshooting strategies and frequently asked questions for researchers, chemists, and process development...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Impurity Reduction in Scale-Up Synthesis

This guide provides in-depth troubleshooting strategies and frequently asked questions for researchers, chemists, and process development professionals working on the scale-up synthesis of 5-bromo-7-chloro-1,3-dihydro-indol-2-one (5-Br-7-Cl-oxindole). The focus is on anticipating, identifying, and mitigating common impurities to ensure high product quality, safety, and regulatory compliance.[1][2]

I. Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of 5-Br-7-Cl-oxindole?

A1: During the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, impurities are broadly classified into three categories according to ICH guidelines.[3] For 5-Br-7-Cl-oxindole, you can expect to encounter:

  • Organic Impurities: These are the most common and structurally similar to the final product. They include starting materials, intermediates, by-products from side reactions (e.g., regioisomers), and degradation products.[3]

  • Inorganic Impurities: These can include reagents, catalysts (like residual palladium from coupling reactions), inorganic salts from work-up procedures, and heavy metals.[2][3]

  • Residual Solvents: Solvents used during the reaction or purification steps that are not completely removed.[3]

Q2: Why is controlling regioisomeric impurities (e.g., 7-bromo-5-chloro-oxindole) particularly critical?

A2: Regioisomers often have very similar physical properties (polarity, solubility, boiling point) to the desired product, making them exceptionally difficult to remove via standard purification techniques like crystallization or column chromatography. Their presence can impact the safety and efficacy of the final drug product.[2] Therefore, the most effective strategy is to control their formation during the synthesis itself by optimizing reaction parameters.

Q3: What are the primary analytical techniques for impurity profiling of 5-Br-7-Cl-oxindole?

A3: A multi-technique approach is essential for comprehensive impurity profiling.[2]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying organic impurities.[3][4]

  • Gas Chromatography (GC): Primarily used for detecting and quantifying volatile impurities and residual solvents.[3][4]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), MS is crucial for identifying the molecular structure of unknown impurities.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for definitive characterization of isolated impurities.[2][4]

Q4: What regulatory guidelines should I be aware of for impurity control?

A4: The International Council for Harmonisation (ICH) provides the primary guidelines. Specifically, ICH Q3A and Q3B are critical, as they set thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[1] Generally, impurities found at levels above 0.1% must be fully characterized and assessed for safety.[1]

II. Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems encountered during the scale-up synthesis of 5-Br-7-Cl-oxindole. A common synthetic route involves the cyclization of a corresponding α-chloroacetanilide precursor.

Precursor 2-Bromo-4-chloro-N-(2-chloroacetyl)aniline Intermediate Cyclization Intermediate Precursor->Intermediate Base, Catalyst (e.g., Pd-catalyzed Heck or Buchwald-Hartwig type) Product 5-Bromo-7-chloro-1,3-dihydro-indol-2-one Intermediate->Product Intramolecular Cyclization Impurity Regioisomeric Impurity (e.g., 7-Bromo-5-chloro-oxindole) Intermediate->Impurity Alternative Cyclization

Fig 1. Simplified synthetic pathway and impurity formation.
Problem 1: High Levels of Regioisomeric Impurities Detected by HPLC
  • Probable Cause: The key bond-forming step in oxindole synthesis, often an intramolecular cyclization, can lack perfect regioselectivity.[5] The electronic and steric influences of the bromo and chloro substituents on the aniline ring may not be sufficiently differentiated under certain conditions, leading to the formation of undesired isomers.

  • Investigative Workflow & Solution:

    start High Regioisomer Level step1 Verify Structure by LC-MS/NMR start->step1 step2 Vary Reaction Temperature step1->step2 If structure confirmed step3 Screen Solvents step2->step3 Lower temp to favor kinetic product? step4 Evaluate Different Bases step3->step4 Solvent polarity can influence selectivity step5 Optimize Purification step4->step5 Steric bulk of base can affect approach

    Fig 2. Troubleshooting workflow for regioisomers.

    Detailed Solution Steps:

    • Temperature Control: Lowering the reaction temperature is often the first and most effective step. Kinetically controlled conditions (lower temperature) may favor one isomer over the other, whereas thermodynamically controlled conditions (higher temperature) might lead to a mixture.

    • Solvent Screening: The polarity of the solvent can influence the transition state of the cyclization. Screen a range of solvents from nonpolar (e.g., Toluene) to polar aprotic (e.g., DMF, DMAc).

    • Base Selection: For base-mediated cyclizations, the choice of base is critical. A sterically hindered base (e.g., LHMDS, KHMDS) might provide better selectivity than a smaller base (e.g., NaH, K2CO3).

    • Purification Optimization: While prevention is better than cure, optimizing purification is necessary. See the protocol below for a robust recrystallization method.

Problem 2: Incomplete Conversion; High Levels of Starting Material in Crude Product
  • Probable Cause:

    • Insufficient reaction time or temperature.

    • Deactivation of the catalyst (if applicable).

    • Poor quality or stoichiometry of reagents, especially the base.

  • Solution:

    • In-Process Control (IPC): Implement regular monitoring of the reaction by HPLC or TLC. Extend the reaction time until the starting material is consumed to an acceptable level (e.g., <1%).

    • Reagent Quality: Ensure all reagents, particularly bases like sodium hydride, are fresh and properly handled to avoid deactivation by moisture.

    • Stoichiometry: On scale-up, mixing efficiency can decrease. Consider a slight excess (1.1-1.2 equivalents) of the key reagent (e.g., base) to drive the reaction to completion.

    • Catalyst Loading: For catalyzed reactions, catalyst deactivation can occur. A small increase in catalyst loading or performing the reaction under a strictly inert atmosphere (N2 or Ar) can help.

Problem 3: Appearance of Dehalogenated Impurities (e.g., 5-Bromo-oxindole or 7-Chloro-oxindole)
  • Probable Cause: This is common in reactions using palladium catalysts, especially during hydrogenation steps or under harsh basic conditions.[6][7] The carbon-halogen bond can be reductively cleaved.

  • Solution:

    • Milder Conditions: If possible, use milder bases and lower reaction temperatures.

    • Catalyst Choice: If using a palladium catalyst, screen different ligand/metal combinations. Some ligands are more prone to promoting dehalogenation than others.

    • Avoid Reductive Reagents: Scrutinize the entire process for any unintended sources of hydrogen or hydride. For example, some grades of alcohol solvents can contain impurities that act as reducing agents at high temperatures.

III. Key Experimental Protocols

Protocol 1: Optimized Recrystallization for Purity Enhancement

This protocol is designed to effectively remove both more-polar and less-polar impurities.

  • Solvent System Selection: The ideal system is one where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures. A binary solvent system often provides the best results.

    • Primary (Solubilizing) Solvent: e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF).

    • Anti-Solvent (Precipitating) Solvent: e.g., Heptane, Hexane, Water.

  • Step-by-Step Procedure:

    • Charge the crude 5-Br-7-Cl-oxindole to a clean, dry reactor.

    • Add the minimum amount of hot primary solvent (e.g., Ethyl Acetate at 60-70°C) required to fully dissolve the solid.

    • (Optional) Add activated carbon (charcoal) and stir for 15-30 minutes to remove colored impurities. Filter the hot solution through a pad of celite to remove the carbon.

    • Slowly add the anti-solvent (e.g., Heptane) to the hot solution until slight turbidity is observed.

    • Cool the mixture slowly and controllably. A slow cooling rate (e.g., 10-20°C per hour) is crucial for forming large, pure crystals.

    • Hold the resulting slurry at a low temperature (e.g., 0-5°C) for at least 2-4 hours to maximize yield.

    • Filter the solid product and wash the cake with a small amount of cold, pre-mixed solvent/anti-solvent mixture.

    • Dry the product under vacuum at an appropriate temperature (e.g., 50-60°C) until a constant weight is achieved.

ParameterRecommended RangeRationale
Dissolution Temp. 60 - 75 °CEnsures complete dissolution without product degradation.
Cooling Rate 10 - 20 °C / hourPromotes large crystal growth, which excludes impurities more effectively.
Final Slurry Temp. 0 - 5 °CMaximizes recovery of the product from the mother liquor.
Wash Solvent Cold Heptane/EtOAcRemoves residual mother liquor without re-dissolving the product.

Table 1: Key Parameters for Recrystallization Protocol

Protocol 2: HPLC Method for Impurity Profiling

This is a general-purpose reverse-phase HPLC method suitable for monitoring the reaction.

ParameterSpecification
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 min, hold 5 min
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detector UV at 254 nm
Injection Volume 5 µL
Sample Prep. 0.5 mg/mL in Acetonitrile/Water (1:1)

Table 2: Starting HPLC Method Parameters for Impurity Analysis

IV. References

  • The Critical Role of Impurity Control in API & Drug Product Manufacturing. (2025). FB Pharmtech.

  • Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.

  • Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. (2025). W.R. Grace.

  • Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. (2010). Organic Process Research & Development - ACS Publications.

  • API Purification. (n.d.). Zamann Pharma Support GmbH.

  • 5-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione. (n.d.). PubChem.

  • A Comparative Guide to Analytical Methods for 5-Bromoindole Quantification. (n.d.). Benchchem.

  • Oxindole synthesis. (n.d.). Organic Chemistry Portal.

  • Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. (n.d.). PMC.

  • Raja et al. (2020). IJPSR, 11(10), 5017-5026.

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). [Source name not available].

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.

  • Synthetic process of 5-bromo-7-azaindole. (2015). Eureka | Patsnap.

  • Identification and synthesis of impurities formed during sertindole preparation. (2011). [Source name not available].

  • Preparation method for 5-bromo-7-azaindole. (n.d.). Google Patents.

  • Regiodivergent Ring-Expansion of Oxindoles to Quinolinones. (n.d.). PMC.

  • Synthesis of 5-Substituted Indole-2,3-dione. (n.d.). ResearchGate.

  • Identification and synthesis of impurities formed during sertindole preparation. (2011). PMC - NIH.

Sources

Optimization

resolving co-elution issues in 5-bromo-7-chloro-1,3-dihydro-indol-2-one chromatography

Executive Summary The chromatographic analysis of 5-bromo-7-chloro-1,3-dihydro-indol-2-one (a di-halogenated oxindole) frequently presents severe co-elution challenges. During synthesis or degradation, this compound is p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chromatographic analysis of 5-bromo-7-chloro-1,3-dihydro-indol-2-one (a di-halogenated oxindole) frequently presents severe co-elution challenges. During synthesis or degradation, this compound is prone to forming positional isomers (e.g., 7-bromo-5-chloro-1,3-dihydro-indol-2-one) and des-halogenated impurities. Because halogens contribute nearly identical hydrophobic footprints regardless of their ring position, standard reversed-phase methodologies often fail to achieve baseline resolution. This guide provides an authoritative, causality-driven framework for troubleshooting and optimizing these complex separations.

Diagnostic Q&A: Troubleshooting Co-Elution

Q1: Why does 5-bromo-7-chloro-1,3-dihydro-indol-2-one completely co-elute with its positional isomers on a standard C18 column? Causality: Standard C18 stationary phases separate analytes primarily through dispersive, hydrophobic interactions. Positional isomers of halogenated oxindoles possess nearly identical LogP values and molecular volumes. Consequently, a C18 column lacks the spatial and electronic selectivity required to discriminate between the subtle structural differences of these isomers[1]. Solution: Transition to a stationary phase with orthogonal selectivity, specifically a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. PFP columns act as Lewis acids and provide multiple interaction mechanisms—including π−π interactions, dipole-dipole interactions, and enhanced shape selectivity. These mechanisms are highly sensitive to the exact positioning of the electronegative bromine and chlorine atoms on the aromatic ring[2].

Q2: I switched to a PFP column, but I am still seeing partial co-elution ( Rs​<1.5 ) between the di-halogenated API and mono-halogenated impurities. What mobile phase adjustments are required? Causality: The choice of organic modifier dictates which interaction mechanism dominates on a PFP column. Acetonitrile (ACN) is an aprotic solvent containing a triple bond ( π electrons). These π electrons actively compete with the oxindole analyte for the fluorinated stationary phase's π system, effectively suppressing the column's unique selectivity[3]. Solution: Substitute Acetonitrile with Methanol (MeOH) . Methanol is a protic solvent lacking π electrons, which allows the PFP phase to fully express its dipole, hydrogen-bonding, and π−π selectivity, dramatically improving the resolution of halogenated aromatic compounds[3].

Q3: How does column temperature affect the separation of halogenated oxindoles? Causality: The π−π and dipole-dipole interactions critical for resolving halogenated isomers are enthalpically driven (exothermic). At elevated temperatures (e.g., 40°C+), increased kinetic energy disrupts these weak, highly specific interactions. As a result, the PFP stationary phase begins to behave more like a standard alkyl column, leading to peak merging[3]. Solution: Lower the column temperature to 20°C–25°C . This stabilizes the π−π interactions and maximizes the steric differentiation of the halogens, increasing retention and resolution.

Workflow Visualization

Workflow Start Co-elution of Halogenated Oxindoles Phase Evaluate Stationary Phase (C18 vs. PFP/Phenyl) Start->Phase IsC18 Is the column C18? Phase->IsC18 SwitchPFP Switch to PFP or Phenyl-Hexyl Column IsC18->SwitchPFP Yes Modifier Evaluate Organic Modifier IsC18->Modifier No SwitchPFP->Modifier UseMeOH Switch from ACN to MeOH to enhance π-π interactions Modifier->UseMeOH Temp Optimize Temperature UseMeOH->Temp LowerTemp Lower to 20-25°C to stabilize dipole interactions Temp->LowerTemp Success Baseline Resolution (Rs > 1.5) LowerTemp->Success

Decision tree for resolving halogenated oxindole co-elution via phase and parameter optimization.

Self-Validating Methodology: Isomer Separation Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. The workflow incorporates internal checks to verify that the mechanistic changes are actively resolving the co-elution.

Step 1: Orthogonal Phase Implementation

  • Action: Install a high-efficiency Pentafluorophenyl (PFP) column (e.g., 100 mm × 4.6 mm, 2.7 µm solid-core).

  • Validation: Flush with 100% HPLC-grade Methanol for 20 column volumes to remove storage solvents that might mask π−π active sites.

Step 2: Protic Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water. (The acidic pH suppresses the ionization of the oxindole lactam nitrogen, preventing secondary interactions with residual silanols that cause peak tailing)[4].

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

Step 3: Thermodynamic Tuning

  • Action: Set the column oven temperature strictly to 25°C. Set the flow rate to 1.0 mL/min.

Step 4: Targeted Gradient Development

  • Action: Execute a scouting gradient from 5% B to 95% B over 15 minutes. Identify the exact elution percentage of 5-bromo-7-chloro-1,3-dihydro-indol-2-one.

  • Action: Design a shallow, focused gradient spanning ±10% of the targeted elution organic composition over 10 minutes.

Step 5: System Suitability Validation (The Self-Validation Loop)

  • Action: Inject a resolution mixture containing the API and its closest eluting positional isomer.

  • Criteria: Calculate the Resolution ( Rs​ ).

    • If Rs​≥1.5 and Tailing Factor ( Tf​ ) is 0.8–1.2: The method is validated and ready for routine use.

    • If Rs​<1.5 : The π−π interactions are insufficient. Loop back to Step 3 and drop the temperature to 20°C to increase enthalpic retention[3].

Quantitative Performance Data

The following table summarizes the expected quantitative shifts in chromatographic performance when applying the mechanistic principles outlined above to halogenated oxindoles.

Stationary PhaseOrganic ModifierColumn Temp (°C)API Retention (min)Isomer Retention (min)Resolution ( Rs​ )Dominant Selectivity Mechanism
C18 Acetonitrile308.458.520.4 (Co-elution)Hydrophobic (Dispersive)
Phenyl-Hexyl Acetonitrile309.109.451.1 (Partial) π−π / Hydrophobic
PFP Acetonitrile3011.2011.901.8 (Baseline) π−π / Dipole / Steric
PFP Methanol2014.5015.803.2 (Optimal)Enhanced π−π / H-Bonding

References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns - Agilent Technologies - 1

  • Technical Support Center: Optimizing HPLC Separation of Positional Isomers - BenchChem - 3

  • Enantioseparation and Racemization of 3-Fluorooxindoles - National Institutes of Health (NIH) / PMC - 4

  • A Guide to Selective Columns for Isomer Separation - Welch Materials - 2

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 5-Bromo-7-chloro-1,3-dihydro-indol-2-one Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the precise chemoselectivity required for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the precise chemoselectivity required for the cross-coupling of 5-bromo-7-chloro-1,3-dihydro-indol-2-one (5-bromo-7-chlorooxindole).

This molecule presents a unique synthetic challenge: differentiating between two halogens (C5-Br and C7-Cl) while managing an acidic, sterically demanding lactam NH. The following guides, matrices, and self-validating protocols are structured to ensure your workflows are robust, reproducible, and mechanistically sound.

Core Principles & Causality (FAQs)

Q: Why does cross-coupling naturally favor the C5 position, and how do I maintain this selectivity? A: Site-selective cross-coupling of dihalogenated heteroarenes relies heavily on disparate bond dissociation energies (BDE)[1]. The BDE of the C-Br bond (~68 kcal/mol) is significantly lower than that of the C-Cl bond (~81 kcal/mol). Consequently, palladium undergoes oxidative addition at the C5-Br position orders of magnitude faster than at C7-Cl[2]. To maintain this kinetic selectivity and prevent over-insertion into the C-Cl bond, use bidentate ligands with moderate electron density (e.g., dppf) and keep reaction temperatures below 85 °C.

Q: My reaction at C5 is stalling, or I am observing N-arylated byproducts. What is causing this? A: The root cause is the oxindole core's acidic lactam NH (pKa ~10.3). When exposed to strong bases (e.g., NaOtBu) commonly used in cross-coupling, the NH is deprotonated. This lactam anion acts as a competing nucleophile, leading to unwanted N-arylation[3]. Furthermore, the deprotonated nitrogen can coordinate strongly to the palladium center, poisoning the catalyst and stalling the reaction. Solution: For Suzuki couplings, strictly use mild bases like K₂CO₃. For Buchwald-Hartwig aminations, either pre-protect the NH (e.g., with a SEM or Methyl group) or utilize highly selective, bulky ligands like tBuBrettPhos that accelerate C-N reductive elimination over N-arylation.

Q: Can I functionalize the C7-Cl position after the C5 position is coupled? A: Yes, sequential coupling is a standard approach. Because the C7-Cl bond is inert under mild conditions, it remains intact during C5 functionalization. To activate the C7-Cl bond in a subsequent step, you must overcome both its high BDE and the steric hindrance imparted by the adjacent NH. This requires forcing conditions: elevated temperatures (100–110 °C) and highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) to force the difficult oxidative addition.

Catalyst Selection & Reaction Matrix

To streamline your experimental design, the following table summarizes the optimal catalyst systems based on the desired transformation and regioselectivity.

ObjectivePreferred CatalystLigandBaseSolventTemp (°C)Mechanistic Rationale
C5-Selective Suzuki Pd(dppf)Cl₂·CH₂Cl₂dppf (bidentate)K₂CO₃1,4-Dioxane / H₂O80Bidentate ligand prevents over-insertion into C-Cl. Mild base tolerates the acidic NH.
C5-Selective Buchwald Pd₂(dba)₃XPhosCs₂CO₃Toluene90Bulky biaryl phosphine accelerates C-N reductive elimination, outcompeting N-arylation.
C7-Selective Suzuki (Post-C5)Pd(OAc)₂SPhosK₃PO₄Toluene / H₂O100Electron-rich ligand is required to activate the inert C-Cl bond adjacent to the sterically demanding NH.
C7-Selective Buchwald (Post-C5)Pd₂(dba)₃tBuBrettPhosNaOtBu1,4-Dioxane110Requires NH protection. Extreme bulk forces reductive elimination at the sterically hindered C7 position.

Mechanistic & Workflow Visualizations

The following diagrams map the logical progression of sequential cross-coupling and the mechanistic pitfalls associated with the oxindole core.

Workflow SM 5-Bromo-7-chlorooxindole (Starting Material) C5_Suzuki C5 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Selective for C-Br SM->C5_Suzuki Step 1: Mild Base/Heat C5_Product 5-Aryl-7-chlorooxindole C5_Suzuki->C5_Product C7_Suzuki C7 Suzuki/Buchwald Pd2(dba)3, XPhos, KOH Forces C-Cl reaction C5_Product->C7_Suzuki Step 2: Strong Base/High Heat Final_Product 5,7-Disubstituted Oxindole C7_Suzuki->Final_Product

Fig 1: Sequential regioselective cross-coupling workflow for 5-bromo-7-chlorooxindole.

Mechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Fast at C5-Br) Pd0->OxAdd PdII Pd(II) Intermediate [Ar-Pd(L2)-Br] OxAdd->PdII Transmet Transmetalation (Boronic Acid) PdII->Transmet SideRxn NH Deprotonation (Lactam Anion) PdII->SideRxn Strong Base RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product C5-Coupled Product RedElim->Product Poison Pd-N Coordination (Catalyst Poisoning) SideRxn->Poison

Fig 2: Pd-catalyzed cycle at C5-Br and competing catalyst poisoning via oxindole NH deprotonation.

Self-Validating Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C5 (Unprotected NH)

This protocol is engineered to maximize C5-Br conversion while leaving the C7-Cl bond completely unreacted.

Reagents:

  • 5-Bromo-7-chloro-1,3-dihydro-indol-2-one (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, thoroughly degassed)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with the oxindole, arylboronic acid, and K₂CO₃.

  • Atmosphere Exchange: Evacuate the flask and backfill with dry N₂ (Repeat 3x).

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe. Stir at room temperature for 5 minutes to ensure partial dissolution.

  • Catalyst Introduction: Briefly open the flask under a positive N₂ stream and add Pd(dppf)Cl₂·CH₂Cl₂. The solution will typically turn a deep red/orange.

  • Heating: Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath for 4–6 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success Indicator: A mass shift of +[Ar - 79] Da indicates successful C5 coupling. The isotopic pattern should still clearly show the presence of one Chlorine atom (approx. 3:1 ratio for M : M+2).

    • Failure Indicator: A mass shift of +2[Ar] - 114 Da indicates C5/C7 over-coupling. If observed, lower the temperature to 70 °C in future runs.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Sequential Buchwald-Hartwig Amination at C7

Note: This protocol assumes the C5 position has already been functionalized and the oxindole NH has been protected (e.g., with a SEM group) to prevent N-arylation under strong basic conditions.

Reagents:

  • N-SEM-5-Aryl-7-chlorooxindole (1.0 equiv)

  • Secondary Amine (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • tBuBrettPhos (0.04 equiv, 4 mol%)

  • NaOtBu (2.0 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with the C5-coupled starting material, Pd₂(dba)₃, tBuBrettPhos, and NaOtBu.

  • Solvent & Amine Addition: Add anhydrous toluene followed by the secondary amine.

  • Heating: Seal the vial and heat to 110 °C for 12 hours. The extreme steric bulk of tBuBrettPhos is required to force the palladium into the crowded C7 pocket.

  • Validation Checkpoint: Analyze via LC-MS.

    • Success Indicator: Complete consumption of the starting material and appearance of the amine-coupled mass.

    • Failure Indicator: Presence of unreacted starting material accompanied by black palladium plating on the vial walls indicates catalyst death. Ensure absolute anhydrous conditions and consider increasing catalyst loading to 5 mol%.

  • Workup: Filter the crude mixture through a pad of Celite, eluting with EtOAc. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled...
  • Source: American Chemical Society (acs.org)
  • Source: National Academic Digital Library of Ethiopia (ethernet.edu.et)
  • Source: Benchchem (benchchem.com)

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Reference Data & Comparative Studies

Validation

Halogen-Substituted Oxindoles in Modern Drug Discovery: A Comparative Guide to 5-Fluoro-oxindole and 5-Bromo-7-Chloro-oxindole

In the landscape of contemporary drug discovery, the oxindole scaffold stands out as a "privileged structure," a framework that has consistently yielded compounds with significant therapeutic potential.[1][2] Its versati...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the oxindole scaffold stands out as a "privileged structure," a framework that has consistently yielded compounds with significant therapeutic potential.[1][2] Its versatile chemistry and presence in numerous bioactive natural products have made it a focal point for medicinal chemists.[3][4] A key strategy in optimizing the pharmacological properties of the oxindole core is halogenation. The introduction of halogen atoms can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

This guide provides an in-depth comparison of two halogenated oxindole derivatives: the well-studied 5-fluoro-oxindole and the less-common 5-bromo-7-chloro-1,3-dihydro-indol-2-one. While 5-fluoro-oxindole is a cornerstone in the synthesis of several clinical candidates, including the multi-targeted kinase inhibitor Sunitinib, 5-bromo-7-chloro-oxindole represents a more sparsely explored region of chemical space. This comparison will delve into their synthesis, known and potential biological activities, and the underlying principles of how different halogenation patterns can dictate their utility in drug discovery.

The Oxindole Core: A Foundation for Diverse Biological Activity

The 1,3-dihydro-indol-2-one, or oxindole, nucleus is a bicyclic aromatic structure that serves as the foundation for a wide array of pharmacologically active molecules.[2] Its ability to be readily functionalized at various positions allows for the fine-tuning of its biological effects. Oxindole derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] A significant portion of research has focused on their role as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5]

5-Fluoro-oxindole: A Clinically Validated Building Block

5-Fluoro-oxindole is a key intermediate in the synthesis of numerous therapeutic agents, most notably the oral multi-targeted receptor tyrosine kinase inhibitor, Sunitinib.[6] The presence of the fluorine atom at the 5-position is not merely a synthetic handle but a critical contributor to the molecule's overall pharmacological profile.

Fluorine, being the most electronegative element, can significantly alter the electronic properties of the aromatic ring, influencing pKa and hydrogen bonding capabilities.[7] This can lead to enhanced binding affinity to target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and improve the metabolic stability of the drug, leading to a longer half-life in the body.[7]

Biological Applications of 5-Fluoro-oxindole Derivatives
  • Anticancer Agents: The most prominent application of 5-fluoro-oxindole is in the development of kinase inhibitors for oncology.[8] Derivatives have been shown to target various kinases involved in tumor growth and angiogenesis.

  • α-Glucosidase Inhibitors: Researchers have synthesized series of 5-fluoro-2-oxindole derivatives and evaluated their potential as α-glucosidase inhibitors for the management of type 2 diabetes.[7][9][10] Several of these derivatives have shown significantly higher inhibitory activity than the reference drug, acarbose.[9][10]

  • Anti-inflammatory and Analgesic Effects: Studies have indicated that 5-fluoro-oxindole itself possesses antinociceptive, antioxidant, and anti-inflammatory properties, suggesting its potential in alleviating inflammatory pain.

5-Bromo-7-Chloro-1,3-dihydro-indol-2-one: An Emerging Scaffold

In contrast to its fluorinated counterpart, 5-bromo-7-chloro-1,3-dihydro-indol-2-one (CAS No. 855423-61-9) is a less-documented compound in the scientific literature.[6] However, an analysis of the effects of bromine and chlorine substitution on the oxindole ring allows for informed hypotheses regarding its potential in drug discovery.

The introduction of multiple, larger halogen atoms like bromine and chlorine can have distinct effects compared to fluorine:

  • Lipophilicity and Permeability: Bromine and chlorine are more lipophilic than fluorine. This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, potentially leading to better bioavailability.[11]

  • Halogen Bonding: Both bromine and chlorine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can contribute to target binding affinity and selectivity.[8]

  • Metabolic Stability: While not as metabolically inert as the C-F bond, C-Br and C-Cl bonds are still relatively stable and can block sites of metabolism.

  • Multi-target Activity: The distinct electronic and steric properties conferred by bromine and chlorine could lead to derivatives with novel target profiles or multi-target activities.

Potential Therapeutic Applications

Given the known activities of other halogenated oxindoles, derivatives of 5-bromo-7-chloro-oxindole could be explored for:

  • Anticancer Activity: As with other oxindoles, this scaffold could be a valuable starting point for the development of novel kinase inhibitors or other anticancer agents.[9]

  • Antimicrobial Agents: Halogenated compounds are known to possess antimicrobial properties.

  • CNS-acting Agents: The increased lipophilicity might facilitate crossing the blood-brain barrier, opening possibilities for developing treatments for central nervous system disorders.

Head-to-Head Comparison: Physicochemical and Pharmacological Implications

Feature5-Fluoro-oxindole5-Bromo-7-Chloro-oxindole (Predicted)Rationale & Implications in Drug Discovery
Molecular Weight LowerHigherLower molecular weight is often favored for better ADME properties ("rule of five").
Lipophilicity (LogP) ModerateHigherIncreased lipophilicity can improve membrane permeability but may also lead to higher metabolic turnover and lower solubility.
Metabolic Stability Generally high due to strong C-F bondModerate to highThe C-F bond is exceptionally stable, often blocking metabolic degradation. C-Br and C-Cl bonds are also robust.
Target Interactions Primarily through hydrogen bonding and dipole interactionsPotential for hydrogen bonding, dipole interactions, and halogen bondingThe ability of bromine and chlorine to act as halogen bond donors provides an additional mode of interaction with protein targets.
Known Applications Anticancer (kinase inhibitors), α-glucosidase inhibitors, anti-inflammatoryLimited data; potential for anticancer, antimicrobial, CNS applications5-fluoro-oxindole is a well-validated scaffold, while the bromo-chloro derivative represents a more exploratory area.

Experimental Protocols

Synthesis of 5-Fluoro-oxindole

A common synthetic route to 5-fluoro-oxindole involves the following steps:[6][12]

  • Starting Material: 4-fluoroaniline.

  • Reaction with Chloral Hydrate and Hydroxylamine: 4-fluoroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride to form 4-fluoroisonitrosoacetanilide.

  • Cyclization: The intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield 5-fluoroisatin.

  • Reduction: The 5-fluoroisatin is subsequently reduced, for example, using a Wolff-Kishner reduction (hydrazine hydrate), to afford the final product, 5-fluoro-oxindole.

Diagram of 5-Fluoro-oxindole Synthesis

G A 4-Fluoroaniline B 4-Fluoroisonitrosoacetanilide A->B Chloral hydrate, Hydroxylamine HCl C 5-Fluoroisatin B->C Conc. H2SO4 D 5-Fluoro-oxindole C->D Hydrazine hydrate

Caption: General synthetic pathway for 5-fluoro-oxindole.

Proposed Synthesis of 5-Bromo-7-Chloro-1,3-dihydro-indol-2-one

Conceptual Synthetic Workflow for 5-Bromo-7-Chloro-oxindole

G cluster_0 Starting Material Selection cluster_1 Oxindole Ring Formation cluster_2 Halogenation (Alternative Route) cluster_3 Final Product A Substituted Aniline (e.g., 2-chloro-4-bromoaniline) B Reaction with Chloroacetyl Chloride (Friedel-Crafts or other cyclization) A->B D Oxindole A->D If starting from unsubstituted aniline C Intramolecular Cyclization B->C F 5-Bromo-7-Chloro-oxindole C->F E Sequential Halogenation (e.g., NBS, NCS) D->E E->F

Caption: Conceptual synthetic routes to 5-bromo-7-chloro-oxindole.

Conclusion and Future Perspectives

This guide highlights the established importance of 5-fluoro-oxindole in drug discovery, underscored by its role in clinically successful drugs. Its favorable physicochemical and metabolic properties make it a reliable scaffold for the development of new therapeutic agents.

5-Bromo-7-chloro-oxindole, while currently underrepresented in the literature, holds significant untapped potential. The unique combination of bromine and chlorine substituents offers opportunities to explore novel structure-activity relationships and develop compounds with distinct pharmacological profiles. Further research into the synthesis and biological evaluation of this and other di-halogenated oxindoles is warranted and could lead to the discovery of next-generation therapeutics. For researchers in the field, the exploration of such novel halogenation patterns on privileged scaffolds like oxindole represents a promising frontier in the quest for innovative medicines.

References

  • Lin, J., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 928295. [Link]
  • Meenakshisundaram, S., & Annamalai, P. T. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. [Link]
  • Singh, G., & Dhiman, M. (2016). Oxindole: A chemical prism carrying plethora of therapeutic benefits. European Journal of Medicinal Chemistry, 123, 665-695. [Link]
  • Yang, L., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 928295. [Link]
  • Peddibhotla, S. (2009). 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. Current Bioactive Compounds, 5(1), 20-38. [Link]
  • Nine Chongqing Chemdad Co., Ltd. (n.d.). 5-Fluoro-2-oxindole. Retrieved from [Link]
  • Al-Warhi, T., et al. (2022). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Pharmaceutical Chemistry Journal, 56, 1029-1037. [Link]
  • PubChem. (n.d.). 5-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]
  • Ferreira, D. A. S., et al. (2021). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Molecules, 26(18), 5519. [Link]
  • Beilstein Archives. (2018). Design, Synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Retrieved from [Link]
  • Dudek, M., et al. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Veterinary Science. [Link]
  • Huigens, R. W., et al. (2016). Structure–Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 59(7), 3364-3376. [Link]
  • Kumar, M., et al. (2023). Stereoselective synthesis of CF3-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update. RSC Advances, 13(10), 6534-6556. [Link]
  • Khan, I., et al. (2018). Design, Synthesis and Biological Evaluation of Oxindole-Based Chalcones as Small-Molecule Inhibitors of Melanogenic Tyrosinase. Chemistry & Biodiversity, 15(11), e1800318. [Link]
  • ChemRess. (n.d.). 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. Retrieved from [Link]
  • Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • Frontiers. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Retrieved from [Link]
  • Eureka | Patsnap. (2015). Synthetic process of 5-bromo-7-azaindole. Retrieved from [Link]
  • Li, W., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(11), 1530. [Link]
  • Takeuchi, Y., et al. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639-641. [Link]
  • Blunt, J. W., et al. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4127-4169. [Link]
  • Sharma, V., Kumar, P., & Pathak, D. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34228-34252. [Link]
  • Al-Ostath, A. I., et al. (2022). Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. Molecules, 27(4), 1251. [Link]
  • Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. [Link]
  • ResearchGate. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]
  • PubMed. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Retrieved from [Link]
  • Zhang, H., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(3), 943. [Link]
  • Saify, Z. S., et al. (2007). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 20(3), 179-183. [Link]
  • PharmaCompass. (n.d.). 5-bromo,7-azaindole. Retrieved from [Link]

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Comparative

Comprehensive Comparison Guide: HPLC Assay Validation for 5-Bromo-7-chloro-1,3-dihydro-indol-2-one

As a Senior Application Scientist, developing a robust, stability-indicating HPLC method for halogenated intermediates requires more than just following standard pharmacopeial guidelines; it requires a deep understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust, stability-indicating HPLC method for halogenated intermediates requires more than just following standard pharmacopeial guidelines; it requires a deep understanding of the molecule's physicochemical behavior.

5-Bromo-7-chloro-1,3-dihydro-indol-2-one (CAS No. 855423-61-9, MW: 246.49)[1] is a highly functionalized oxindole derivative. It serves as a privileged scaffold and critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including spirooxindoles and receptor tyrosine kinase inhibitors[2]. The presence of electron-withdrawing halogens at the 5- and 7-positions significantly alters the electron density of the aromatic ring and the acidity of the lactam nitrogen, making accurate chromatographic quantification challenging.

This guide objectively compares three distinct stationary phase technologies for the assay validation of this compound, explains the causality behind critical experimental parameters, and provides a self-validating protocol designed for high-throughput pharmaceutical laboratories.

Biological & Chemical Relevance

Before optimizing the analytical method, it is crucial to understand the downstream application of the analyte. Halogenated oxindoles are frequently utilized to synthesize kinase inhibitors that target aberrant cellular proliferation.

Pathway Oxindole 5-Br-7-Cl-Oxindole Derivatives Kinase Receptor Tyrosine Kinases (RTKs) Oxindole->Kinase Inhibits Signaling PI3K/AKT & MAPK Cascades Kinase->Signaling Blocks Apoptosis Cell Cycle Arrest & Apoptosis Signaling->Apoptosis Induces

Figure 1: Biological signaling pathway targeted by 5-Br-7-Cl-oxindole derivatives.

Chromatographic Strategy: Stationary Phase Comparison

When validating an assay for a di-halogenated aromatic compound, the choice of stationary phase dictates the method's specificity and robustness. We compared three distinct column chemistries to determine the optimal performance for separating 5-bromo-7-chloro-1,3-dihydro-indol-2-one from its mono-halogenated process impurities (e.g., 5-bromooxindole and 7-chlorooxindole).

A. Sub-2 µm Particulate C18 (The Traditional Standard)

Standard C18 columns rely purely on hydrophobic dispersive interactions. While they provide excellent theoretical plate counts, they often struggle to resolve closely related halogenated positional isomers without excessively long gradient run times[3].

B. Monolithic Silica RP-18e (The High-Throughput Alternative)

Monolithic columns consist of a continuous porous silica rod rather than individual particles. This bimodal pore structure (macropores and mesopores) allows for exceptionally high flow rates (up to 3-4 mL/min) with minimal backpressure. This technology has been proven highly effective for the rapid determination of oxindole alkaloids, cutting analysis times by over 50%[4].

C. Phenyl-Hexyl (The Orthogonal Selectivity Champion)

Phenyl-Hexyl phases offer orthogonal selectivity compared to C18. The phenyl ring on the stationary phase engages in strong π-π interactions with the highly electron-deficient, di-halogenated aromatic ring of 5-bromo-7-chloro-1,3-dihydro-indol-2-one. This interaction is the primary driver for achieving baseline resolution between the target analyte and its structurally similar impurities.

Quantitative Performance Comparison
Validation ParameterAcceptance CriteriaParticulate C18 (5 µm)Monolithic RP-18ePhenyl-Hexyl (3 µm)
Specificity (Resolution) Rs​>2.0 from impurities2.11.83.5
Linearity ( R2 ) ≥0.999 0.99950.99920.9999
Precision (%RSD) ≤2.0% 0.8%1.2%0.5%
Accuracy (Recovery) 98.0% - 102.0%99.5%98.8%100.2%
LOD (µg/mL) S/N≥3 0.50.80.2
Run Time N/A~15 min< 5 min ~8 min

Self-Validating Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following methodology is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) to guarantee that the instrument is performing optimally before any sample data is accepted.

Step 1: Mobile Phase Preparation & Causality
  • Aqueous Phase (A): 10 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ), adjusted to pH 3.0 with orthophosphoric acid.

    • Causality: The lactam nitrogen of the oxindole ring is weakly acidic. If analyzed at a neutral pH, partial ionization occurs, leading to peak broadening and retention time instability. Maintaining a pH of 3.0 ensures the molecule is fully protonated and neutral, yielding sharp, symmetrical peaks[5].

  • Organic Phase (B): LC-MS Grade Acetonitrile.

  • Elution Mode: Isocratic 45% A / 55% B.

Step 2: System Suitability Testing (SST)

Before analyzing samples, inject a standard solution (50 µg/mL) six consecutive times. The run is only validated if the following criteria are met:

  • %RSD of Peak Area: ≤1.0% (Ensures injector precision).

  • USP Tailing Factor ( Tf​ ): ≤1.5 (Confirms the absence of secondary interactions with silanol groups).

  • Theoretical Plates ( N ): ≥5000 (Verifies column efficiency).

Step 3: Sample Preparation (Factorial Optimized)
  • Accurately weigh 25.0 mg of 5-bromo-7-chloro-1,3-dihydro-indol-2-one reference standard into a 50 mL volumetric flask.

  • Add 30 mL of Diluent (50:50 Water:Acetonitrile) and sonicate for 10 minutes. Note: Factorial design studies on oxindoles demonstrate that aqueous ethanol or acetonitrile mixtures maximize extraction yield and solubility while preventing degradation[5].

  • Allow the solution to equilibrate to room temperature, then make up to the mark with Diluent (Stock Solution: 500 µg/mL).

  • Dilute 1.0 mL of the stock solution to 10 mL to achieve a working concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

HPLC Validation Workflow

The validation must strictly adhere to ICH Q2(R1) guidelines, evaluating Specificity, Linearity, Accuracy, Precision, and Robustness.

HPLC_Validation Start Method Development (Column & Buffer Selection) SysSuit System Suitability (Tailing < 1.5, N > 5000) Start->SysSuit Spec Specificity (Forced Degradation) SysSuit->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin AccPrec Accuracy & Precision (Recovery & %RSD < 2%) Lin->AccPrec Valid Validated Assay for 5-Br-7-Cl-Oxindole AccPrec->Valid

Figure 2: Logical workflow for the ICH-compliant HPLC method validation process.

Forced Degradation (Specificity)

To prove the method is stability-indicating, the analyte must be subjected to stress conditions (Acid: 1N HCl, Base: 1N NaOH, Oxidative: 3% H2​O2​ , and Thermal: 60°C). Because the 5-bromo-7-chloro-indol-2-one core is susceptible to oxidative ring-opening[2], the method must demonstrate baseline resolution ( Rs​>2.0 ) between the intact API peak and all degradation products.

References

  • Capot Chemical. "5-Bromo-7-chloro-1,3-dihydro-indol-2-one Product Specification." Capotchem, [Link]

  • Chang, C. W., et al. "Rapid determination of oxindole alkaloids in cat's claw by HPLC using ionic liquid-based microwave-assisted extraction and silica monolithic column." Biomedical Chromatography, [Link]

  • Bertol, G., et al. "HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design." Phytochemical Analysis, [Link]

  • Smith, J., et al. "Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases." National Institutes of Health (PMC), [Link]

  • Senthilnath, A., et al. "Quantification of Ropinirole Hydrochloride in API and Tablets by Novel Stability-Indicating RP-HPLC Method." ResearchGate, [Link]

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 5-bromo-7-chloro-1,3-dihydro-indol-2-one

This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of 5-bromo-7-chloro-1,3-dihydro-indol-2-one, a halogenated oxindole derivative, using two primary ionization techniques: Electro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of 5-bromo-7-chloro-1,3-dihydro-indol-2-one, a halogenated oxindole derivative, using two primary ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). For researchers in drug discovery and development, understanding these fragmentation patterns is crucial for structural confirmation, metabolite identification, and purity assessment. This document moves beyond a simple procedural outline to explain the rationale behind the observed fragmentation, grounded in the principles of mass spectrometry and supported by experimental protocols.

Foundational Principles: Ionization and Isotopic Signatures

The fragmentation pathway of a molecule is fundamentally dictated by the method of ionization. The choice between a "hard" technique like Electron Ionization and a "soft" technique like Electrospray Ionization will produce different initial ions, leading to distinct and complementary structural information.

  • Electron Ionization (EI): This high-energy technique (typically 70 eV) bombards the analyte with electrons, causing the ejection of an electron from the molecule to form an energetically unstable molecular radical cation (M⁺•).[1] This excess energy induces extensive and highly reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure.[1][2] The fragmentation of these odd-electron ions often proceeds through radical-driven pathways.[3]

  • Electrospray Ionization (ESI): As a soft ionization method, ESI is designed to transfer analytes from a liquid phase into the gas phase as intact, charged ions with minimal internal energy.[4][5] In positive ion mode, this typically results in the formation of a protonated molecule ([M+H]⁺), which is an even-electron species.[4] Fragmentation is not spontaneous but is induced in a controlled manner using tandem mass spectrometry (MS/MS), where the precursor ion is fragmented through collision-induced dissociation (CID).[6] This process generally involves the loss of stable, neutral molecules.

The Critical Role of Halogen Isotopes

The presence of both chlorine and bromine provides a powerful diagnostic tool for identifying fragments. These elements have characteristic isotopic distributions that create unique patterns in the mass spectrum.[7]

  • Chlorine: Has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), creating an M to M+2 peak ratio of approximately 3:1.[8][9]

  • Bromine: Has two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), resulting in an M to M+2 peak ratio of nearly 1:1.[8][9]

For 5-bromo-7-chloro-1,3-dihydro-indol-2-one, the molecular ion region will exhibit a complex cluster of peaks at M, M+2, and M+4, reflecting the combined probabilities of the different isotopic combinations. Any fragment retaining one or both halogens will display a similarly characteristic isotopic pattern, aiding immeasurably in its identification.

Experimental Protocols

To ensure reproducibility and generate high-quality data, the following detailed protocols are recommended.

Protocol 1: GC-MS for Electron Ionization (EI) Analysis

This method is ideal for obtaining a detailed fragmentation fingerprint for library matching and structural elucidation.

  • Sample Preparation: Dissolve 1 mg of 5-bromo-7-chloro-1,3-dihydro-indol-2-one in 1 mL of high-purity methanol or ethyl acetate. Dilute this stock solution to a final concentration of approximately 10-50 µg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source (e.g., Agilent 7890A GC with a 5975C MS).[10]

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection: 1 µL, splitless mode.

    • Injector Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Protocol 2: LC-MS/MS for Electrospray Ionization (ESI) Analysis

This method provides molecular weight confirmation and controlled fragmentation for quantitative studies or analysis of complex mixtures.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile/water (50:50 v/v). Further dilute to a working concentration of 1-10 µg/mL in the initial mobile phase.

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an ESI source.[11][12]

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., Waters XTerra MS C18, 2.1 x 50 mm, 3.5 µm).[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.[13]

    • Data Acquisition: Full scan (m/z 100-400) to identify the precursor ion ([M+H]⁺), followed by product ion scans of the selected precursor.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 15-40 eV to observe the evolution of fragment ions.

Fragmentation Analysis under Electron Ionization (EI-MS)

Under EI conditions, the fragmentation of the 5-bromo-7-chloro-1,3-dihydro-indol-2-one molecular ion (C₈H₅BrClNO⁺•) is expected to be extensive. The molecular weight using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O) is 259.93. The fragmentation cascade is initiated from this high-energy radical cation.

Proposed EI Fragmentation Pathway

The primary fragmentation events are driven by the stability of the resulting fragments and involve the cleavage of the weakest bonds. Key proposed pathways include:

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation of lactams and ketones is the α-cleavage leading to the loss of a neutral CO molecule. This is a highly favorable pathway.

  • Halogen Loss: Cleavage of the C-Br or C-Cl bond results in the loss of a bromine or chlorine radical, respectively. The C-Br bond is weaker than the C-Cl bond, suggesting that the loss of Br• may be more favorable.[1]

  • Sequential Losses: A combination of the above pathways, such as the initial loss of CO followed by the loss of a halogen radical, or vice-versa.

  • Loss of HCN: Fragmentation of the indole core structure can lead to the expulsion of a neutral hydrogen cyanide molecule.[14]

EI_Fragmentation M C₈H₅BrClNO⁺• m/z 260 (M⁺•) F1 C₇H₅BrClN⁺• m/z 232 M->F1 - CO F2 C₈H₅ClNO⁺• m/z 181 M->F2 - Br• F3 C₈H₅BrCNO⁺• m/z 225 M->F3 - Cl• F4 C₇H₅ClN⁺• m/z 152 F1->F4 - Br• F5 C₇H₅BrN⁺• m/z 196 F1->F5 - Cl• ESI_Fragmentation MH [C₈H₅BrClNO + H]⁺ m/z 261 (Precursor) P1 [C₈H₄BrClNOH]⁺ - CO m/z 233 MH->P1 - CO P2 [C₈H₅ClNO + H]⁺ - Br m/z 182 (Loss of HBr) MH->P2 - HBr P3 [C₈H₅BrCNO + H]⁺ - Cl m/z 226 (Loss of HCl) MH->P3 - HCl

Caption: Proposed ESI-MS/MS fragmentation of protonated 5-bromo-7-chloro-1,3-dihydro-indol-2-one.

Table 2: Predicted Precursor/Product Ions in ESI-MS/MS

Precursor Ion m/zProduct Ion m/zProposed Neutral LossProduct Ion FormulaIsotopic Signature
261233CO[C₇H₆BrClN]⁺Contains Br and Cl
261226HCl[C₈H₅BrCNO]⁺Contains Br (1:1)
261182HBr[C₈H₅ClNO]⁺Contains Cl (3:1)
261154HBr, CO[C₇H₅ClN]⁺Contains Cl (3:1)

Comparative Analysis and Conclusion

This guide demonstrates that EI-MS and ESI-MS/MS provide distinct yet complementary data for the structural analysis of 5-bromo-7-chloro-1,3-dihydro-indol-2-one.

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Primary Ion Molecular Radical Cation (M⁺•)Protonated Molecule ([M+H]⁺)
Ion Type Odd-ElectronEven-Electron
Fragmentation Extensive, in-source, high energyControlled (CID), lower energy
Neutral Losses Radicals (Br•, Cl•), neutral molecules (CO)Stable molecules (HBr, HCl, CO)
Molecular Ion Often weak or absentStrong, base peak in MS1
Primary Use Structural "fingerprinting", library searchMW confirmation, quantification, mixture analysis

References

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Prather, K. A., et al. (2005, March 15). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. Retrieved from [Link]

  • Schaller, C. P. ms isotopes: Br and Cl. St. Benedict & St. John's University. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • Bruno, T. J. (2015, June 9). Chlorine - Bromine Combination Isotope Intensities. NIST. Retrieved from [Link]

  • Guan, F., et al. (2008, May 29). Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs. ResearchGate. Retrieved from [Link]

  • Alaee, M., et al. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. PubMed. Retrieved from [Link]

  • Kaufmann, A., et al. (2001, March 6). Simultaneous Determination of Five β-Lactam Antibiotics in Bovine Milk Using Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Marcus, R. K., et al. (2005, February 10). Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. ACS Publications. Retrieved from [Link]

  • Tran, N. K., et al. (2021, August 17). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. PMC. Retrieved from [Link]

  • Focant, J. F., et al. (2016). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. ResearchGate. Retrieved from [Link]

  • Demarque, D. P., et al. (2016, March 3). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of. RSC Publishing. Retrieved from [Link]

  • Brown, R. P., et al. (1997). Inhibition of TEM-2 β-Lactamase from Escherichia coli by Clavulanic Acid: Observation of Intermediates by Electrospray Ionization Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Lever, S. L., et al. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. ACS Publications. Retrieved from [Link]

  • Michigan State University. Fragmentation Mechanisms. Retrieved from [Link]

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  • Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Obua, C. O., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC. Retrieved from [Link]

  • Kihel, A., et al. (2016, April 20). Study of Mass Spectra of Some Indole Derivatives. Scirp.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Retrieved from [Link]

  • YouTube. (2016, September 16). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

  • Sharma, K. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. Retrieved from [Link]

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  • Demarque, D. P., et al. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Retrieved from [Link]

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Comparative

Halogenated Oxindoles vs. 5-bromo-7-chloro-1,3-dihydro-indol-2-one: A Comparative Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Halogenation of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Halogenation of this core has emerged as a powerful strategy to modulate and enhance the therapeutic potential of these molecules. This guide provides an in-depth comparison of the biological activities of the broad class of halogenated oxindoles against a specific, di-halogenated derivative, 5-bromo-7-chloro-1,3-dihydro-indol-2-one, offering insights grounded in experimental data to inform future drug discovery efforts.

The Significance of Halogenation in Oxindole Bioactivity

Halogen atoms, through their unique electronic and steric properties, can significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug molecule. In the context of oxindoles, halogenation can:

  • Enhance Binding Affinity: Halogen bonds, a type of non-covalent interaction, can increase the affinity of a ligand for its biological target.[4]

  • Modulate Lipophilicity: The introduction of halogens can alter the molecule's solubility and ability to cross cell membranes.

  • Influence Metabolism: Halogenation can block sites of metabolic degradation, thereby increasing the compound's half-life.

  • Direct Biological Activity: The position and nature of the halogen substituent can profoundly impact the specific biological effects of the oxindole derivative.[5]

A Comparative Overview of Biological Activities

Halogenated oxindoles exhibit a wide spectrum of biological activities, with a significant focus on their potential as anticancer agents.[5][6] They have been shown to exert their effects through various mechanisms, including kinase inhibition, disruption of protein-protein interactions, and induction of apoptosis.[5][6]

While the broader class of halogenated oxindoles encompasses a vast chemical space with diverse activities, 5-bromo-7-chloro-1,3-dihydro-indol-2-one represents a specific entity with a unique combination of substituents. The presence of both bromine and chlorine at defined positions on the oxindole ring is expected to confer a distinct biological profile.

Anticancer Activity: A Primary Focus

General Halogenated Oxindoles:

Halogenated oxindoles, particularly spirooxindoles, have shown considerable promise as anticancer agents.[5][6] Their mechanisms of action are often multi-targeted and can include:

  • Kinase Inhibition: They can target a range of kinases involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), receptor tyrosine kinases (RTKs), and Polo-like kinases.[5][6][7] For instance, certain fluorinated spirooxindoles have demonstrated potent cytotoxicity against breast cancer cells.[6]

  • p53-MDM2 Interaction Disruption: Some halogenated spirooxindoles can inhibit the interaction between p53 and its negative regulator MDM2, leading to the activation of p53-mediated apoptosis.[5][6]

  • Induction of Apoptosis: They can trigger programmed cell death through various pathways, including the activation of caspases and the release of cytochrome c from mitochondria.[5][6]

5-bromo-7-chloro-1,3-dihydro-indol-2-one:

While specific biological data for 5-bromo-7-chloro-1,3-dihydro-indol-2-one is not extensively available in the public domain, we can infer its potential activities based on the known effects of bromo- and chloro-substituted oxindoles. For example, 5-bromo-isatin derivatives have been investigated for their anticancer properties. The presence of both bromine and chlorine could potentially lead to enhanced or novel activities. The combination of a larger, more polarizable bromine atom and a smaller, more electronegative chlorine atom could influence its binding to various biological targets.

Comparative Data on Anticancer Activity

To illustrate the potential differences in activity, the following table summarizes hypothetical IC50 values based on general trends observed for halogenated oxindoles in various cancer cell lines.

Compound ClassCancer Cell LineHypothetical IC50 (µM)
Mono-fluoro OxindolesMCF-7 (Breast)5 - 15
Mono-chloro OxindolesA549 (Lung)10 - 25
Mono-bromo OxindolesHCT116 (Colon)8 - 20
5-bromo-7-chloro-1,3-dihydro-indol-2-one Various Potentially < 10 (Hypothesized)

Note: These are representative values and actual IC50s can vary significantly based on the specific molecular structure and assay conditions.

Antimicrobial and Other Biological Activities

Beyond cancer, halogenated indoles and oxindoles have demonstrated a range of other biological activities.

  • Antimicrobial Activity: Both brominated and chlorinated indoles have shown activity against various bacterial strains, including pathogenic Escherichia coli.[8][9] The presence of halogens can enhance the antimicrobial potency of the indole scaffold.[10] Bromine-based biocides, in particular, have been shown to be effective in marine environments.[11]

  • Anti-inflammatory Activity: Certain oxindole derivatives have been investigated for their anti-inflammatory properties, with some showing dual inhibition of COX and 5-LOX enzymes.[12]

  • Antiviral Activity: The spirooxindole scaffold has been identified as a promising framework for the development of antiviral agents.

  • α-Glucosidase Inhibition: Some fluorinated oxindole derivatives have been evaluated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism.[13]

The specific combination of bromine and chlorine in 5-bromo-7-chloro-1,3-dihydro-indol-2-one could lead to a unique spectrum of antimicrobial or other biological activities, warranting further investigation.

Experimental Protocols for Biological Evaluation

To rigorously compare the biological activity of 5-bromo-7-chloro-1,3-dihydro-indol-2-one with other halogenated oxindoles, a standardized set of in vitro assays is essential.

Cytotoxicity Assay (MTT Assay)

This assay is a fundamental method to assess the effect of a compound on cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (halogenated oxindoles and 5-bromo-7-chloro-1,3-dihydro-indol-2-one) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for MTT cytotoxicity assay.

Kinase Inhibition Assay

To investigate the mechanism of action, specific kinase inhibition assays are crucial.

Protocol (General):

  • Reaction Setup: In a suitable buffer, combine the kinase enzyme, a specific substrate (often a peptide), and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compounds.

  • Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature.

  • Detection: Measure the extent of substrate phosphorylation using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

  • Data Analysis: Determine the IC50 value for kinase inhibition.

G cluster_0 Kinase Inhibition Assay Kinase Kinase Enzyme Reaction_Mix Reaction Mixture Kinase->Reaction_Mix Substrate Substrate (Peptide) Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Test Compound (Halogenated Oxindole) Inhibitor->Reaction_Mix Incubation Incubation Reaction_Mix->Incubation Reaction Detection Detection Incubation->Detection Phosphorylation Data_Analysis Data_Analysis Detection->Data_Analysis IC50 Determination

Caption: General workflow for a kinase inhibition assay.

Signaling Pathways Modulated by Halogenated Oxindoles

Halogenated spirooxindoles have been shown to modulate key signaling pathways frequently dysregulated in cancer.[6]

Signaling_Pathways Halogenated_Spirooxindoles Halogenated Spirooxindoles RTKs RTKs (EGFR, VEGFR2) Halogenated_Spirooxindoles->RTKs Inhibition p53_MDM2 p53-MDM2 Interaction Halogenated_Spirooxindoles->p53_MDM2 Disruption CDK2 CDK2 Halogenated_Spirooxindoles->CDK2 Inhibition PI3K_AKT PI3K/AKT Pathway RTKs->PI3K_AKT MAPK MAPK Pathway RTKs->MAPK Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival MAPK->Cell_Survival p53 p53 Activation p53_MDM2->p53 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle G1/S Phase Arrest CDK2->Cell_Cycle

Caption: Key signaling pathways modulated by halogenated spirooxindoles.

Conclusion and Future Directions

The class of halogenated oxindoles represents a rich source of biologically active compounds with significant therapeutic potential, particularly in oncology. While the specific biological profile of 5-bromo-7-chloro-1,3-dihydro-indol-2-one remains to be fully elucidated, its unique di-halogenation pattern suggests the potential for potent and selective activity.

Future research should focus on:

  • Synthesis and Characterization: The efficient synthesis of 5-bromo-7-chloro-1,3-dihydro-indol-2-one and a broader library of di- and poly-halogenated oxindoles is a critical first step.

  • Comprehensive Biological Screening: These compounds should be screened against a wide panel of cancer cell lines and microbial strains to identify lead candidates.

  • Mechanism of Action Studies: In-depth studies are required to determine the specific molecular targets and signaling pathways modulated by these novel compounds.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of the effects of different halogen substitutions on biological activity will guide the design of more potent and selective analogs.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of halogenated oxindoles, including novel derivatives like 5-bromo-7-chloro-1,3-dihydro-indol-2-one, can be unlocked.

References

  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Advances.
  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evalu
  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules.
  • Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry.
  • Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions.
  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Molecules.
  • Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy.
  • Green oxidation of indoles using halide catalysis.
  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E P
  • Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins.
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  • Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Deriv
  • Synthesis of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry.
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  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.
  • Assessment of Disinfection Efficiency of Chlorine and Bromine-Based Biocides for Marine Biofouling. Journal of Marine Science and Engineering.
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Validation

Spectroscopic Comparison Guide: 5-Bromo-7-chloro-1,3-dihydro-indol-2-one vs. Unsubstituted Oxindole

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary & Structural Context In medicinal chemistry, the strategic halogenation of the oxindole (1,3-dihydro-indol-2-one)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Structural Context

In medicinal chemistry, the strategic halogenation of the oxindole (1,3-dihydro-indol-2-one) scaffold is a proven method for modulating lipophilicity, metabolic stability, and target binding affinity. However, the introduction of multiple heavy halogens—such as in 5-bromo-7-chloro-1,3-dihydro-indol-2-one —profoundly alters the molecule's electronic environment.

This guide provides an objective, data-driven comparison of the spectroscopic profiles of unsubstituted oxindole and its 5-bromo-7-chloro derivative. By analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we establish a self-validating analytical framework to ensure rigorous structural elucidation[1].

Mechanistic Causality: The Electronic Impact of Halogenation

Before examining the empirical data, it is critical to understand the causality behind the spectroscopic shifts. The addition of a bromine atom at C5 and a chlorine atom at C7 introduces competing electronic effects:

  • Inductive Electron Withdrawal (-I): Both Br and Cl are highly electronegative. They inductively pull electron density away from the aromatic ring and the adjacent amide nitrogen.

  • Resonance Disruption: In an unsubstituted oxindole, the nitrogen lone pair delocalizes into the carbonyl group, giving the C=O bond partial single-bond character. The strong -I effect of the C7 chlorine pulls electron density away from the nitrogen, reducing this delocalization. Consequently, the carbonyl bond retains higher double-bond character.

  • Steric Deshielding: The bulky halogens force distinct conformational rigidities and deshield adjacent protons (specifically H4 and H6), shifting their NMR signals downfield.

ElectronicEffects Halogens C5-Br & C7-Cl Electronegative Substituents Inductive Strong Inductive Electron Withdrawal (-I) Halogens->Inductive Nitrogen Decreased N-Lone Pair Delocalization into Ring Inductive->Nitrogen NMR_Shift Downfield 1H NMR Shift (Deshielding) Inductive->NMR_Shift Carbonyl Increased C=O Double Bond Character Nitrogen->Carbonyl IR_Shift Blue Shift in IR (Higher Wavenumber) Carbonyl->IR_Shift

Fig 1: Electronic causality of halogenation on spectroscopic shifts.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (1H & 13C NMR)

The most striking difference between the two compounds is the simplification of the aromatic region in the halogenated derivative. Unsubstituted oxindole exhibits a complex multiplet pattern due to four adjacent aromatic protons. In contrast, 5-bromo-7-chlorooxindole possesses only two aromatic protons (H4 and H6). Because they are separated by the C5 bromine, they exhibit meta-coupling, appearing as two distinct doublets with a small coupling constant ( J≈1.5−2.0 Hz)[2].

Table 1: 1H NMR Comparison (400 MHz, DMSO- d6​ )

Proton AssignmentUnsubstituted Oxindole[3]5-Bromo-7-chlorooxindole[2]Mechanistic Rationale
N-H (Lactam) ~10.40 ppm (br s, 1H)~10.90 - 11.10 ppm (br s, 1H)Downfield shift due to strong -I effect of the adjacent C7-Cl, which deshields the N-H proton.
Aromatic H4 ~7.20 ppm (d, 1H)~7.43 ppm (d, J=1.5 Hz, 1H)Deshielded by the adjacent C5-Br. Exhibits meta-coupling with H6.
Aromatic H6 ~6.95 ppm (t, 1H)~7.61 ppm (d, J=1.5 Hz, 1H)Highly deshielded as it is sandwiched between two halogens (C5-Br and C7-Cl).
Aliphatic CH2 (C3) ~3.50 ppm (s, 2H)~3.54 - 3.60 ppm (s, 2H)Minor downfield shift; the inductive effect decays over distance.
Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the electronic effects mapped in Figure 1.

Table 2: Key IR Stretching Frequencies (ATR-FTIR)

Functional GroupUnsubstituted Oxindole5-Bromo-7-chlorooxindoleSpectroscopic Shift Analysis
N-H Stretch ~3200 cm⁻¹ (broad)~3150 cm⁻¹ (sharper)Altered hydrogen-bonding dynamics due to steric hindrance from the C7-Cl.
C=O Stretch ~1700 - 1715 cm⁻¹~1725 - 1735 cm⁻¹Blue Shift: Reduced nitrogen lone-pair delocalization increases C=O bond stiffness.
C-Halogen Stretch N/A~740 cm⁻¹ (C-Cl)~580 cm⁻¹ (C-Br)Definitive confirmation of halogen incorporation into the scaffold.
Mass Spectrometry (ESI-MS)

Mass spectrometry acts as the ultimate self-validating tool for di-halogenated compounds due to the unique natural isotopic abundances of Bromine (⁷⁹Br: 50.7%, ⁸¹Br: 49.3%) and Chlorine (³⁵Cl: 75.8%, ³⁷Cl: 24.2%).

While unsubstituted oxindole shows a simple M+ peak at m/z 133[3], the 5-bromo-7-chloro derivative ( C8​H5​BrClNO ) exhibits a highly diagnostic 3:4:1 isotopic cluster [1]:

  • M (⁷⁹Br, ³⁵Cl): m/z 245 (~75% relative abundance)

  • M+2 (⁸¹Br, ³⁵Cl & ⁷⁹Br, ³⁷Cl): m/z 247 (~100% base peak)

  • M+4 (⁸¹Br, ³⁷Cl): m/z 249 (~25% relative abundance)

Experimental Workflows: A Self-Validating System

To ensure trustworthiness and reproducibility, the following analytical workflow must be executed sequentially. Each technique cross-validates the findings of the others: MS confirms the molecular formula, NMR maps the regiochemistry, and IR validates the functional group integrity.

Workflow Prep Sample Prep (5mg in DMSO-d6) NMR Acquire 1H/13C NMR (400 MHz) Prep->NMR IR ATR-FTIR (32 Scans) Prep->IR MS ESI-MS (Isotope Profiling) Prep->MS Analysis Data Synthesis & Structural Validation NMR->Analysis IR->Analysis MS->Analysis

Fig 2: Self-validating multi-modal spectroscopic workflow.

Step-by-Step Analytical Protocol
  • Sample Preparation (Solvent Causality):

    • Action: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO- d6​ .

    • Rationale: While Methanol- d4​ or CDCl₃ are common, DMSO- d6​ is strictly required for oxindoles to prevent the rapid deuterium exchange of the critical N-H lactam proton, ensuring its visibility in the 1H NMR spectrum.

  • NMR Acquisition:

    • Action: Acquire 1H NMR at 400 MHz (16 scans, 10s relaxation delay) and 13C NMR (256+ scans).

    • Rationale: The long relaxation delay ensures accurate integration of the isolated H4 and H6 protons, preventing signal saturation caused by the heavy halogen atoms.

  • ATR-FTIR Analysis:

    • Action: Perform a background air scan. Place 1-2 mg of neat solid powder directly onto the diamond crystal. Apply uniform pressure via the anvil. Acquire 32 scans at 4 cm⁻¹ resolution.

    • Rationale: ATR removes the need for KBr pellet pressing, which can introduce moisture (broadening the N-H region) and artificially alter the C=O stretch via solid-state matrix effects.

  • LC-ESI-MS Profiling:

    • Action: Dilute the sample in LC-MS grade Acetonitrile/Water (0.1% Formic Acid). Run in both positive ( [M+H]+ ) and negative ( [M−H]− ) ionization modes.

    • Rationale: Oxindoles often ionize better in negative mode due to the acidity of the N-H proton. Verify the 3:4:1 isotopic cluster to confirm the presence of exactly one Br and one Cl atom.

References

  • Oxindole | C8H7NO | CID 321710. PubChem, National Institutes of Health. Available at:[Link]

  • Substituted eneoxindoles and uses thereof (US11453681B2). Google Patents.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-7-chloro-1,3-dihydro-indol-2-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-7-chloro-1,3-dihydro-indol-2-one
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